DDP-225 free base anhydrous
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIVKIGLBDRWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159615 | |
| Record name | Mci 225 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99487-25-9, 135991-48-9 | |
| Record name | DDP-225 free base anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099487259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mci 225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mci 225 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DDP-225 FREE BASE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU79LWT2HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
DDP-225 (MCI-225) Free Base Anhydrous: Structural Characterization and Solid-State Profile
Executive Summary
DDP-225 (also known as MCI-225 ) is a thienopyrimidine derivative characterized by a dual mechanism of action: it functions as a selective Norepinephrine Reuptake Inhibitor (NRI) and a 5-HT3 Receptor Antagonist .[1][2][3] Unlike triple reuptake inhibitors (such as Dasotraline), DDP-225 exhibits negligible affinity for the dopamine transporter, making it a highly specific agent for targeting visceral hypersensitivity and motility disorders like Irritable Bowel Syndrome with Diarrhea (IBS-D).
This technical guide focuses specifically on the Free Base Anhydrous form (CAS: 135991-48-9). While the hydrochloride monohydrate salt is often utilized in clinical formulations to enhance aqueous solubility, the anhydrous free base represents the fundamental lipophilic pharmacophore. Understanding its solid-state properties, synthesis, and stability is critical for pre-formulation profiling, polymorph screening, and establishing the thermodynamic baseline for salt selection.
Molecular Identity & Physicochemical Architecture[1]
The chemical structure of DDP-225 is built upon a thieno[2,3-d]pyrimidine scaffold, a fused bicyclic heteroaromatic system that mimics the purine core but offers distinct electronic properties.
Chemical Nomenclature & Identifiers[1][4]
| Parameter | Detail |
| Common Name | DDP-225 (MCI-225) |
| IUPAC Name | 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine |
| CAS (Free Base) | 135991-48-9 |
| CAS (HCl Salt) | 99487-26-0 |
| Molecular Formula | C₁₇H₁₇FN₄S |
| Molecular Weight | 328.41 g/mol |
| Stereochemistry | Achiral (No stereocenters) |
Structural Analysis
The molecule comprises three distinct pharmacophoric domains:
-
Thienopyrimidine Core: Provides the rigid planar scaffold essential for receptor docking.
-
2-Fluorophenyl Moiety: Located at the C4 position. The ortho-fluorine atom introduces steric bulk and electronic withdrawal, likely influencing the torsional angle relative to the core and enhancing metabolic stability against ring oxidation.
-
Piperazine Ring: Attached at the C2 position.[1] This basic secondary amine is the primary ionization center (pKa ~8.5-9.0) and is critical for interaction with the aspartate residue in the neurotransmitter transporter binding pocket.
Physicochemical Properties (Predicted & Experimental)
-
LogP (Octanol/Water): ~2.5 - 3.0 (Lipophilic).
-
pKa: ~8.8 (Piperazine NH).
-
H-Bond Donors: 1 (Piperazine NH).
-
H-Bond Acceptors: 5 (N atoms, F atom).
-
Solubility (Free Base): Low in water (<0.1 mg/mL); Soluble in DMSO, Methanol, DCM.
Synthetic Route: The "Chlorination-Displacement" Protocol
The synthesis of DDP-225 Free Base Anhydrous typically follows a convergent pathway, constructing the thienopyrimidine core before functionalizing the C2 and C4 positions. The following protocol describes a robust medicinal chemistry route.
Synthesis Logic
-
Gewald Reaction: Formation of the aminothiophene template.
-
Cyclization: Construction of the pyrimidine ring.
-
Functionalization: Installation of the piperazine tail via Nucleophilic Aromatic Substitution (
).
Reaction Workflow Diagram
Figure 1: Synthetic pathway for DDP-225 Free Base. The critical step is the S_NAr displacement of the 2-chloro group by piperazine.
Detailed Methodology (Free Base Isolation)
To ensure the isolation of the anhydrous free base rather than a salt or hydrate:
-
Reaction: The 2-chloro-thienopyrimidine intermediate is refluxed with excess piperazine (3-5 eq) in dioxane or toluene.
-
Quenching: The reaction mixture is cooled and poured into water.
-
Extraction: Extract with Dichloromethane (DCM). The free base partitions into the organic layer.
-
Washing: Wash with dilute NaHCO₃ to remove acidic impurities, then brine.
-
Drying: Dry over anhydrous Na₂SO₄ (Crucial step to remove water).
-
Crystallization: Evaporate solvent. Recrystallize from a non-aqueous solvent system (e.g., Hexane/Ethyl Acetate or Isopropanol) to obtain the anhydrous crystalline solid.
-
Note: Avoid aqueous ethanol or acetone/water mixtures, as these may encourage hydrate formation or oiling out.
-
Solid-State Characterization & Stability
The "Free Base Anhydrous" designation implies specific stability challenges and advantages compared to the HCl monohydrate.
Comparative Profile: Free Base vs. HCl Salt
| Property | Free Base Anhydrous | HCl Monohydrate (Clinical Form) |
| Crystallinity | Moderate to High | High |
| Hygroscopicity | Low (Hydrophobic) | Moderate (Stable Hydrate) |
| Melting Point | ~145°C - 155°C (Est.) | >200°C (Decomposes) |
| Solubility (pH 1.2) | High (Ionizes to salt) | High |
| Solubility (pH 7.4) | Low (Precipitation risk) | Moderate |
| Stability | Prone to oxidation (amine) | Stable |
Analytical Validation Protocol
To confirm the "Anhydrous Free Base" structure, the following data signature is required:
-
TGA (Thermogravimetric Analysis): Must show <0.5% weight loss up to the melting point. A weight loss of ~4-5% would indicate a monohydrate.
-
DSC (Differential Scanning Calorimetry): A single sharp endotherm corresponding to the melting point. Lack of a broad desolvation endotherm (typically 80-120°C) confirms the anhydrous state.
-
XRD (X-Ray Diffraction): Distinct fingerprint pattern different from the HCl salt. The free base packing is driven by Van der Waals forces and weak C-H...F interactions, whereas the salt is driven by ionic lattice energy.
Mechanism of Action: Dual Pathway Modulation
DDP-225 is unique in its selectivity profile. Unlike broad-spectrum antidepressants, it targets the specific intersection of motility and visceral pain.
-
Noradrenaline Reuptake Inhibition (NRI): Blocks the Norepinephrine Transporter (NET) (Ki = 35 nM). Increased synaptic NE activates α2-adrenergic receptors on afferent neurons, raising the pain threshold (antinociception).
-
5-HT3 Receptor Antagonism: Blocks the 5-HT3 ion channel (Ki = 81 nM) in the enteric nervous system. This reduces colonic motility and fluid secretion, directly addressing the diarrhea component of IBS-D.
Pharmacological Interaction Diagram
Figure 2: Dual mechanism of action of DDP-225. Note the high selectivity against the Dopamine Transporter (DAT), distinguishing it from triple reuptake inhibitors.
References
-
Eguchi, J., et al. (2001). "The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism."[3] Pharmacology Biochemistry and Behavior. Link
-
NCATS Inxight Drugs. (2024). "this compound: Chemical Identity and Pharmacology." National Center for Advancing Translational Sciences. Link
-
PubChem. (2024). "Compound Summary: DDP-225." National Library of Medicine. Link
-
MedKoo Biosciences. (2024). "DDP-225 Anhydrous Product Data Sheet." Link
-
Satoh, H., et al. (1997). "Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride." Japanese Journal of Pharmacology. Link
Sources
An In-depth Technical Guide on the Core Mechanism of Action: DDP-225
Abstract
DDP-225 is an investigational small molecule demonstrating a dual mechanism of action as a selective noradrenaline reuptake inhibitor and a 5-HT3 receptor antagonist.[1][2][3] This unique pharmacological profile positions DDP-225 as a potential therapeutic agent for complex neurological and gastrointestinal disorders, including irritable bowel syndrome with diarrhea (IBS-D).[1] This guide provides a comprehensive technical overview of the molecular and cellular mechanisms underpinning the therapeutic action of DDP-225, supported by established and validated experimental protocols. We will explore the direct molecular interactions of DDP-225 with its primary targets, the downstream signaling consequences of this engagement, and the resultant physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurotransmitter modulation and its therapeutic applications.
Introduction: The Rationale for a Dual-Action Neuromodulator
Noradrenaline (norepinephrine) and serotonin (5-HT) are critical neurotransmitters that regulate a wide array of physiological processes, including mood, cognition, and gastrointestinal function.[1] Dysregulation in these neurotransmitter systems is implicated in the pathophysiology of numerous disorders. DDP-225, also known as MCI-225, is a thienopyrimidine analog designed to concurrently modulate both noradrenergic and serotonergic pathways through two distinct mechanisms.[2][3]
-
Noradrenaline Reuptake Inhibition (NRI): By blocking the norepinephrine transporter (NET), DDP-225 increases the synaptic concentration of noradrenaline. This action is associated with antidepressant-like effects and may improve cognitive functions such as attention.[2]
-
5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis, anxiety, and visceral pain perception in the gut. Antagonism of this receptor is a clinically validated approach for managing nausea and symptoms of IBS-D.[1]
The combined NRI and 5-HT3 antagonist properties of DDP-225 represent a novel therapeutic strategy, particularly for conditions like IBS-D where both central and peripheral mechanisms contribute to symptomatology.[1]
Biochemical Mechanism of Action: Target Engagement and Selectivity
The efficacy of DDP-225 is rooted in its high-affinity binding to its molecular targets. In vitro studies have characterized the binding affinity and selectivity of DDP-225.
Target Affinity Profile
Radioligand binding assays are instrumental in determining the affinity of a compound for its target. In synaptosomal preparations, DDP-225 has demonstrated the following binding kinetics:
-
Noradrenaline Transporter (NET): K_i = 35.0 nM
-
Serotonin 5-HT3 Receptor: K_i = 81.0 nM
-
Serotonin Transporter (SERT): K_i = 491 nM
This profile highlights DDP-225's potent and selective inhibition of noradrenaline reuptake over serotonin and dopamine reuptake. While also demonstrating a strong affinity for the 5-HT3 receptor.[2][4]
| Target | K_i (nM) | Selectivity vs. NET |
| Noradrenaline Transporter (NET) | 35.0 | 1x |
| Serotonin 5-HT3 Receptor | 81.0 | 0.43x |
| Serotonin Transporter (SERT) | 491 | 14x |
| Dopamine Transporter (DAT) | 14,800 | 422x |
| Table 1: In vitro binding affinities of DDP-225 for key monoamine transporters and the 5-HT3 receptor. Data adapted from in vitro synaptosomal uptake studies.[2][4] |
Experimental Protocol: Radioligand Binding Assay for NET
This protocol outlines a standard method for assessing the binding affinity of a test compound like DDP-225 to the norepinephrine transporter.
Objective: To determine the inhibition constant (K_i) of DDP-225 for the human norepinephrine transporter (hNET).
Materials:
-
HEK293 cells stably expressing hNET.
-
[³H]-Nisoxetine (radioligand).
-
Desipramine (positive control inhibitor).
-
DDP-225 (test compound).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-hNET cells and homogenize in ice-cold binding buffer. Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, varying concentrations of DDP-225, and a fixed concentration of [³H]-Nisoxetine.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of DDP-225 that inhibits 50% of specific [³H]-Nisoxetine binding). Calculate the K_i value using the Cheng-Prusoff equation.
Cellular Mechanism of Action: Downstream Signaling and Functional Outcomes
The interaction of DDP-225 with its targets initiates a cascade of cellular events that lead to its therapeutic effects.
Noradrenaline Reuptake Inhibition and Neuronal Signaling
By blocking NET, DDP-225 increases the concentration and residence time of noradrenaline in the synaptic cleft. This leads to enhanced activation of postsynaptic adrenergic receptors, which can modulate downstream signaling pathways involved in mood and cognition.
Caption: DDP-225 inhibits the NET, increasing synaptic noradrenaline levels.
5-HT3 Receptor Antagonism and Ion Flux Modulation
The 5-HT3 receptor is a non-selective cation channel. Its activation by serotonin leads to rapid depolarization of the neuron. By acting as an antagonist, DDP-225 prevents this ion influx, thereby reducing neuronal excitability in pathways associated with nausea and visceral pain.
Caption: DDP-225 blocks the 5-HT3 receptor, preventing ion influx and depolarization.
Integrated Physiological Effects and Therapeutic Implications
The dual mechanism of DDP-225 is expected to produce a synergistic effect in the treatment of IBS-D.
-
Central Action: The NRI component may address the mood and anxiety symptoms often comorbid with IBS.
-
Peripheral Action: The 5-HT3 antagonism directly targets the gastrointestinal tract to reduce motility, visceral hypersensitivity, and fluid secretion.
This integrated approach has the potential to provide more comprehensive symptom relief for patients compared to single-mechanism agents.
Conclusion
DDP-225 is a novel investigational agent with a dual mechanism of action targeting both the noradrenaline transporter and the 5-HT3 receptor.[1][2] Its unique pharmacological profile suggests potential therapeutic utility in complex disorders such as IBS-D, where both central and peripheral pathways are implicated.[1] Further clinical investigation is warranted to fully elucidate the therapeutic efficacy and safety of DDP-225 in patient populations.
References
-
Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
DDP-225 - Inxight Drugs. (n.d.). Inxight Drugs. Retrieved March 7, 2026, from [Link]
-
DDP-225 FREE BASE ANHYDROUS - Inxight Drugs. (n.d.). Inxight Drugs. Retrieved March 7, 2026, from [Link]
-
This compound - gsrs. (n.d.). gsrs. Retrieved March 7, 2026, from [Link]
-
DDP-225 ANHYDROUS - gsrs. (n.d.). gsrs. Retrieved March 7, 2026, from [Link]
Sources
DDP-225 (MCI-225) Free Base Anhydrous: An In-Depth Synthesis Pathway and Mechanistic Guide
Executive Summary
DDP-225, chemically designated as 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine and commonly referred to in literature as MCI-225, is a dual-action pharmacological agent exhibiting selective noradrenaline reuptake inhibition (NARI) and 5-HT3 receptor antagonism[1][2]. This unique mechanistic profile positions it as a highly promising candidate for treating irritable bowel syndrome with diarrhea (IBS-D) and various psychiatric and cognitive disorders[3][4].
While clinical and preclinical investigations often utilize the monohydrate hydrochloride salt to enhance aqueous solubility[3], the isolation of the anhydrous free base is a critical intermediate step requiring precise stoichiometric, thermodynamic, and environmental control. This whitepaper details the rational retrosynthetic design and step-by-step experimental methodologies required to synthesize the DDP-225 free base anhydrous with high purity and yield, drawing upon foundational thienopyrimidine chemistry[5][6] and original patent literature[7][8].
Retrosynthetic Analysis & Strategic Design
The thieno[2,3-d]pyrimidine core is a bioisostere of quinazoline and biogenic purines, making it a privileged scaffold in drug discovery[5]. The strategic assembly of DDP-225 relies on a convergent approach designed to maximize regioselectivity.
Causality of Experimental Choices:
-
Why the Gewald Reaction? The Gewald multicomponent reaction is the most robust method for synthesizing 2-aminothiophenes[6]. By utilizing malononitrile instead of ethyl cyanoacetate, we generate a 3-carbonitrile intermediate. This is a deliberate choice: the nitrile group acts as an ideal electrophile for the subsequent Grignard addition, allowing the direct installation of the 4-aryl pharmacophore[9].
-
Why Anhydrous Piperazine in Excess? In the final nucleophilic aromatic substitution (SNAr), piperazine acts as both the nucleophile and the acid scavenger. A significant molar excess (≥3 equivalents) is strictly maintained to prevent the formation of inactive bis-thienopyrimidinyl piperazine dimers.
-
Why Toluene/Heptane for Crystallization? To isolate the anhydrous free base, the final crystallization must rigorously exclude water. Non-hygroscopic, aprotic solvents like toluene or heptane prevent the spontaneous formation of the monohydrate crystal lattice[3].
Mechanistic Signaling Pathway
Fig 1: Dual mechanism of action of DDP-225 modulating GI and neural pathways.
Experimental Protocols: Step-by-Step Methodology
Note: All procedures must be conducted under a nitrogen atmosphere using anhydrous solvents unless otherwise specified to ensure a self-validating and reproducible system.
Step 1: Gewald Assembly of the Thiophene Core Objective: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile.
-
Charge: To a dry 1 L round-bottom flask, add 0.5 mol of propionaldehyde, 0.5 mol of malononitrile, and 0.5 mol of elemental sulfur (S8) in 300 mL of absolute ethanol.
-
Catalysis: Add morpholine (0.5 mol) dropwise over 30 minutes. The reaction is exothermic.
-
Reaction: Stir the mixture at 45–50 °C for 3 hours. The active methylene condenses with the aldehyde, followed by sulfur insertion and ring closure[6][10].
-
Workup: Cool to 0 °C. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.
Step 2: Grignard Addition for the 4-Aryl Pharmacophore Objective: Synthesis of (2-amino-5-methylthiophen-3-yl)(2-fluorophenyl)methanone.
-
Preparation: In a separate flask, prepare 2-fluorophenylmagnesium bromide by reacting 2-fluorobromobenzene (0.6 mol) with magnesium turnings (0.65 mol) in anhydrous THF (400 mL).
-
Addition: Cool the Grignard reagent to 0 °C. Slowly add a solution of the 2-aminothiophene intermediate (0.4 mol) in THF.
-
Reaction: Reflux the mixture (approx. 65 °C) for 4 hours. The Grignard reagent attacks the nitrile, forming an imine salt.
-
Hydrolysis: Carefully quench the reaction with 1N HCl at 0 °C and stir for 1 hour to hydrolyze the imine to the corresponding ketone.
-
Extraction: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.
Step 3: Pyrimidine Annulation via Urea Condensation Objective: Synthesis of 4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one.
-
Fusion: Mix the methanone intermediate (0.3 mol) with an excess of urea (1.5 mol).
-
Reaction: Heat the solid mixture to fusion (180–200 °C) for 3 hours. The urea condenses with the ketone and the adjacent amine to close the pyrimidine ring[9].
-
Workup: Cool the melt slightly and add hot water to dissolve excess urea. Filter the precipitated thienopyrimidin-2-one and recrystallize from DMF/water.
Step 4: Halogenation (Activation of the 2-Position) Objective: Synthesis of 2-chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine.
-
Charge: Suspend the thienopyrimidin-2-one (0.2 mol) in phosphorus oxychloride (POCl3, 150 mL).
-
Catalysis: Add 2 mL of N,N-dimethylformamide (DMF) as a Vilsmeier-Haack type catalyst.
-
Reaction: Reflux at 105 °C for 4 hours.
-
Workup: Distill off excess POCl3 under reduced pressure. Carefully pour the residue over crushed ice. Neutralize with aqueous ammonia (NH4OH) to pH 7-8. Extract with dichloromethane (DCM), dry, and concentrate.
Step 5: SNAr Substitution with Piperazine Objective: Synthesis of 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine.
-
Charge: Dissolve the 2-chloro intermediate (0.15 mol) in 200 mL of n-butanol.
-
Nucleophile: Add anhydrous piperazine (0.6 mol, 4 equivalents). The large excess is critical to prevent the formation of dimers.
-
Reaction: Reflux at 117 °C for 6 hours.
-
Workup: Evaporate the n-butanol under vacuum. Partition the residue between water and DCM. Extract the organic layer, wash extensively with water to remove unreacted piperazine, dry over Na2SO4, and concentrate.
Step 6: Isolation of the Anhydrous Free Base Objective: Purification and desiccation to yield this compound.
-
Crystallization: Dissolve the crude DDP-225 in a minimum volume of boiling anhydrous toluene. Slowly add anhydrous heptane until the solution becomes cloudy.
-
Cooling: Allow the mixture to cool to room temperature under a nitrogen atmosphere, then chill to 4 °C overnight.
-
Drying: Filter the crystals and dry in a vacuum oven at 50 °C for 24 hours. Karl Fischer titration must confirm moisture content < 0.1% to validate the anhydrous state.
Workflow Visualization
Fig 2: Retrosynthetic workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the critical reaction parameters, expected yields, and Quality Control (QC) markers required to establish a self-validating experimental system.
| Step | Reaction Type | Reagents & Catalysts | Temp / Time | Target Yield | Critical Quality Attribute (CQA) |
| 1 | Gewald Assembly | Propionaldehyde, Malononitrile, S8, Morpholine | 50 °C / 3 h | 75 - 80% | High purity of aminothiophene (LC-MS). |
| 2 | Grignard Addition | 2-Fluorophenylmagnesium bromide, THF | 65 °C / 4 h | 65 - 70% | Complete imine hydrolysis to ketone. |
| 3 | Annulation | Urea (excess) | 180 °C / 3 h | 60 - 65% | Avoidance of thermal degradation. |
| 4 | Halogenation | POCl3, DMF (cat.) | 105 °C / 4 h | 85 - 90% | Complete conversion to 2-chloro species. |
| 5 | SNAr Amination | Piperazine (4 eq.), n-Butanol | 117 °C / 6 h | 75 - 80% | Absence of piperazine dimers (HPLC). |
| 6 | Isolation | Toluene / Heptane (Anhydrous) | 4 °C / 12 h | > 98% | Karl Fischer < 0.1% (Anhydrous confirmed). |
References
- DDP-225 - Inxight Drugs: National Center for Advancing Translational Sciences (NC
- Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem: N
- MCI-225 hydr
- Irritable bowel syndrome: Pathogenesis, diagnosis, treatment, and evidence-based medicine: World Journal of Gastroenterology.
- US Patent 4,695,568 - Thieno[2,3-d]pyrimidine Derivatives: Google P
- Thienopyrimidines: Synthesis, Properties, and Biological Activity: ResearchG
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes: ARKIVOC / University of Michigan.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines: MDPI.
- DE602004007225T2 - METHOD FOR THE TREATMENT OF LOWER HARN PATTERNS: Google P
Sources
- 1. DDP-225 [drugs.ncats.io]
- 2. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. DE602004007225T2 - METHOD FOR THE TREATMENT OF LOWER HARN PATTERNS - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives – ScienceOpen [scienceopen.com]
Historical Context: The Strategic Pivot from CNS to Enteric Modulation
An In-Depth Technical Whitepaper on the Discovery, Pharmacology, and Legacy of DDP-225
As drug development professionals, we frequently encounter molecules that force a compromise between targeted efficacy and systemic tolerability. The historical development of DDP-225 (originally MCI-225 ) represents a masterclass in rational polypharmacology—a molecule engineered not to overwhelm a single receptor, but to synergistically modulate the complex gut-brain axis.
This technical guide deconstructs the structural biology, mechanistic rationale, and self-validating experimental protocols that defined the discovery and clinical translation of DDP-225.
The discovery of DDP-225 originated in the laboratories of Mitsubishi Pharma, where it was initially synthesized and designated as MCI-225 [1]. Early preclinical evaluations positioned the molecule as a central nervous system (CNS) agent, demonstrating potent anxiolytic and antidepressant-like properties in animal models, with potential applications for cognitive dysfunctions[1].
However, the true translational breakthrough occurred when researchers recognized the molecule's unique dual-affinity profile. In October 2003, Dynogen Pharmaceuticals licensed the preclinical and clinical data from Mitsubishi, rebranding the compound as DDP-225 [2]. Dynogen’s strategic pivot was brilliant: rather than competing in the saturated antidepressant market, they leveraged DDP-225’s specific receptor profile to target the gut-brain axis, specifically for the treatment of Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)[3].
Structural Biology and Chemical Profile
DDP-225 is built upon a highly stable thienopyrimidine scaffold. This rigid, planar geometry is critical, as it allows the molecule to fit neatly into the orthosteric binding sites of two distinct, structurally unrelated targets.
-
IUPAC Name: 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine[4].
-
Chemical Formula: C17H17FN4S[4].
-
Molecular Weight: 328.4 g/mol [4].
The inclusion of the piperazine ring is a classic medicinal chemistry moiety used to enhance binding affinity to monoamine transporters, while the fluorophenyl group optimizes lipophilicity for adequate tissue penetration across both the blood-brain barrier and enteric neural plexuses.
Mechanistic Synergy: The Gut-Brain Axis
The therapeutic elegance of DDP-225 lies in its dual mechanism of action: it is both a selective norepinephrine reuptake inhibitor (NRI) and a 5-HT3 receptor antagonist [2].
From a mechanistic standpoint, treating functional gastrointestinal disorders requires addressing both peripheral motility and central pain perception[5].
-
NET Inhibition: By blocking the norepinephrine transporter (NET), DDP-225 increases synaptic norepinephrine (NE) levels[1]. In the descending pain pathways of the spinal cord, elevated NE activates α2-adrenergic receptors, profoundly dampening visceral pain transmission[5].
-
5-HT3 Antagonism: Serotonin type 3 (5-HT3) receptors on vagal afferents and enteric neurons drive gastrointestinal motility and nociception[2]. Antagonizing these receptors slows colonic transit time and blunts the peripheral generation of pain signals[3].
Fig 1. DDP-225 dual mechanism modulating the gut-brain axis via NET and 5-HT3 pathways.
Quantitative Pharmacodynamics
To understand the selectivity of DDP-225, we must look at its binding affinities. The molecule was engineered to avoid dopaminergic liabilities (addiction potential) and monoamine oxidase (MAO) inhibition (which carries the risk of hypertensive crises, or the "cheese effect")[1].
| Target / Transporter | Binding Affinity ( | Pharmacological Significance |
| Norepinephrine (NET) | 35.0 nM | High affinity; primary driver of central visceral pain modulation[1]. |
| 5-HT3 Receptor | 81.0 nM | High affinity; primary driver of GI motility reduction[1]. |
| Serotonin (SERT) | 491.0 nM | Moderate affinity; provides secondary serotonergic modulation[1]. |
| Dopamine (DAT) | 14,800 nM | Negligible affinity; minimizes dopaminergic addiction liability[1]. |
| MAO-A / MAO-B | > 100,000 nM | No inhibition; ensures cardiovascular safety profile[1]. |
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that robust drug discovery relies on assays that inherently validate themselves. Below are the definitive protocols used to characterize DDP-225, designed with built-in causality and quality control.
Protocol A: In Vitro Synaptosomal Radioligand Uptake Assay
Causality: We utilize rat cortical synaptosomes rather than isolated cell membranes because synaptosomes preserve the intact presynaptic terminal machinery, providing a physiologically accurate model for reuptake transporter kinetics.
-
Tissue Preparation: Homogenize rat cortical tissue in ice-cold 0.32 M sucrose. Rationale: Isotonic sucrose prevents osmotic lysis, preserving the vesicular integrity of the noradrenergic terminals. Centrifuge at 1,000 × g to remove debris, then at 10,000 × g to isolate the synaptosomal pellet.
-
Radioligand Incubation: Resuspend the pellet in Krebs-Henseleit buffer. Incubate 100 µL aliquots with varying concentrations of DDP-225 (0.1 nM to 10 µM) and 10 nM [³H]-Norepinephrine for 15 minutes at 37°C. Rationale: Tritium labeling allows high-sensitivity quantification without altering the steric profile of the substrate.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer. Rationale: Rapid thermal and physical quenching stops the transport instantly, preventing efflux and ensuring accurate steady-state measurements.
-
Self-Validation Step: Run parallel assays using desipramine (a highly selective NET inhibitor) as a positive control. Trustworthiness Check: If the
of desipramine deviates by >15% from historical baselines, the synaptosomal preparation is deemed compromised (vesicular leakage), and the batch is discarded. This guarantees the 35.0 nM derived for DDP-225 is a true reflection of binding kinetics[1].
Protocol B: In Vivo Colorectal Distension (CRD) Model for Visceral Hypersensitivity
Causality: The CRD model directly mimics the mechanical allodynia experienced by IBS patients. We measure the Visceromotor Response (VMR) via Electromyography (EMG) of the abdominal oblique muscle because behavioral scoring is inherently subjective; EMG provides a quantifiable, continuous variable.
-
Surgical Implantation: Under isoflurane anesthesia, implant Teflon-coated EMG electrodes into the external oblique musculature of male Wistar rats. Allow a 7-day recovery period.
-
Baseline Establishment (Self-Validation): Insert a flexible balloon intra-anally. Apply graded distension pressures (20, 40, 60 mmHg). Trustworthiness Check: Animals failing to show a consistent, reproducible baseline VMR to 60 mmHg distension are excluded. This ensures any observed analgesic effect is due to DDP-225, not baseline physiological anomalies.
-
Drug Administration & Testing: Administer DDP-225 (e.g., 10 mg/kg, p.o.)[6]. Wait 60 minutes for optimal
distribution, then repeat the CRD protocol. DDP-225 successfully demonstrated a dose-dependent reduction in VMR, validating its efficacy against visceral hypersensitivity[3].
Clinical Translation and Legacy
Driven by robust preclinical data, DDP-225 advanced to Phase II clinical trials for IBS-D[7],[8]. The clinical hypothesis was that the dual mechanism would provide "adequate relief" of global IBS symptoms without causing the severe ischemic colitis or profound constipation associated with pure 5-HT3 antagonists (like alosetron)[3],[5].
In a Phase IIb dose-ranging study involving 87 IBS patients, DDP-225 successfully increased the proportion of patients reporting adequate relief[5]. Crucially, the lack of severe constipation reports validated the hypothesis that balancing 5-HT3 antagonism with NET inhibition creates a safer therapeutic window[5].
While DDP-225 did not ultimately cross the finish line to FDA approval—a common fate in the notoriously difficult regulatory landscape of functional GI disorders—its legacy is undeniable. It established a structural and pharmacological blueprint for modern multi-target drug design, proving that rational polypharmacology can effectively modulate the gut-brain axis.
References
-
Title: DDP-225 - Inxight Drugs / PubChem CID 6918194 Source: National Center for Advancing Translational Sciences (NCATS) / URL: [Link]
-
Title: Challenges to the Therapeutic Pipeline for Irritable Bowel Syndrome: Endpoints and Regulatory Hurdles Source: URL: [Link]
-
Title: American College of Gastroenterology Task Force on Irritable Bowel Syndrome Source: URL: [Link]
Sources
- 1. DDP-225 [drugs.ncats.io]
- 2. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. singem.it [singem.it]
- 4. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Challenges to the Therapeutic Pipeline for Irritable Bowel Syndrome: Endpoints and Regulatory Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. wjgnet.com [wjgnet.com]
- 8. bjmp.org [bjmp.org]
DDP-225 free base anhydrous physical and chemical properties
The following technical guide details the physicochemical and chemical properties of DDP-225 (Free Base Anhydrous) . This document is structured for researchers and drug development professionals, focusing on the compound's structural logic, stability profile, and experimental handling.
Chemical Class: Thienopyrimidine Derivative Therapeutic Category: Dual SNRI / 5-HT3 Receptor Antagonist Development Status: Investigational (Phase II for IBS-d, Functional Vomiting)
Executive Summary
DDP-225 (also known as MCI-225) represents a unique class of gastrointestinal modulators designed to target the gut-brain axis. Chemically, it is the anhydrous free base form of 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine.[1][2][3] Unlike its hydrochloride salt counterpart (which is the typical clinical dosage form), the free base is highly lipophilic, serving as the critical intermediate for synthesis and membrane permeability studies. Its dual mechanism—simultaneous inhibition of norepinephrine reuptake (NET) and 5-HT3 receptor antagonism—relies heavily on the specific spatial arrangement of its piperazine moiety relative to the thienopyrimidine core.
Chemical Identity & Structural Analysis[1][2][4][5][6]
The physicochemical behavior of DDP-225 is dictated by its three core pharmacophores: the lipophilic thienopyrimidine scaffold, the steric 2-fluorophenyl ring, and the basic piperazine tail.
| Attribute | Detail |
| IUPAC Name | 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine |
| CAS Number | 135991-48-9 (Free Base Anhydrous) |
| Alt.[1][2][3][4][5][6][7] CAS | 99487-26-0 (HCl Salt); 476148-82-0 (HCl Monohydrate) |
| Molecular Formula | C₁₇H₁₇FN₄S |
| Molecular Weight | 328.41 g/mol |
| SMILES | Cc1cc2c(nc(nc2s1)N3CCNCC3)c4ccccc4F |
| InChI Key | FVIVKIGLBDRWNR-UHFFFAOYSA-N |
Structural Logic Diagram
The following diagram illustrates the functional regions of the molecule and their contribution to its chemical properties.
Figure 1: Structural Activity Relationship (SAR) mapping of DDP-225 Free Base.
Physicochemical Properties
The distinction between the Free Base Anhydrous and the HCl Salt is critical for formulation. The free base is the species that permeates biological membranes (passive diffusion), while the salt is used for dissolution in aqueous media.
Comparative Property Table
| Property | Free Base Anhydrous (DDP-225) | Hydrochloride Salt (Clinical Form) |
| Physical State | Crystalline Solid or Viscous Oil* | Crystalline Solid |
| Melting Point | 130–140 °C (Estimated range for base) | > 260 °C (Decomposition) |
| Water Solubility | Poor (< 0.1 mg/mL) | High (Soluble) |
| LogP (Lipophilicity) | 3.5 (Experimental/Predicted) | N/A (Ionized) |
| pKa (Basic) | ~8.8 – 9.2 (Piperazine NH) | N/A |
| pKa (Acidic) | < 2.0 (Pyrimidine N) | N/A |
| H-Bond Donors | 1 (Secondary Amine) | 2 (Ammonium) |
| H-Bond Acceptors | 6 | 6 |
*Note: Many piperazine-containing free bases exist as low-melting solids or semi-solids. Specific experimental melting points for the free base are rarely reported in public patent literature compared to the stable HCl salt.
Solubility Profile
-
Organic Solvents: The free base is highly soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and methanol.
-
Aqueous Media: Practically insoluble at neutral pH (pH 7.4). Solubility increases significantly at pH < 4.0 due to protonation of the piperazine nitrogen.
Stability & Degradation Pathways
For the anhydrous free base, stability is a primary concern during storage and handling.
-
Oxidation (Sulfur Sensitivity): The thiophene ring sulfur is susceptible to oxidation to sulfoxides or sulfones under strong oxidizing conditions or prolonged exposure to light/air.
-
Amine Reactivity: The secondary amine on the piperazine ring is a nucleophile. It reacts readily with electrophiles (e.g., aldehydes, acid chlorides) and can absorb atmospheric CO₂ to form carbamates if not stored under inert gas.
-
Hygroscopicity: The anhydrous free base is generally less hygroscopic than its salt forms but should still be stored in a desiccated environment to prevent hydrate formation.
Storage Protocol
-
Temperature: -20°C (Long-term); 2-8°C (Short-term).
-
Atmosphere: Argon or Nitrogen blanket.
-
Container: Amber glass (light protection) with Teflon-lined caps.
Mechanism of Action & Biological Context
DDP-225’s physical properties directly enable its dual pharmacological activity. Its lipophilicity (LogP 3.5) allows it to cross the blood-brain barrier (BBB) and enter the enteric nervous system.
Figure 2: Dual Mechanism of Action targeting visceral pain and motility.
Analytical Characterization Protocols
To verify the identity and purity of DDP-225 Free Base Anhydrous, the following self-validating protocols are recommended.
A. HPLC Method (Purity & Related Substances)[10]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Thienopyrimidine chromophore).
-
Expected Retention: The free base will elute later than the salt form due to interaction with the stationary phase, though in acidic mobile phase, it will protonate and behave similarly.
B. Proton NMR (1H-NMR) in DMSO-d6
Key diagnostic signals for the free base:
-
Piperazine Ring: Two multiplets around 2.8 - 3.8 ppm . (Note: In the free base, the NH proton is broad and may exchange; in the HCl salt, these shift downfield).
-
Methyl Group: Singlet at ~2.4 ppm (attached to the thiophene ring).
-
Aromatic Region: Multiplets at 7.0 - 7.6 ppm corresponding to the 2-fluorophenyl group.
References
-
National Center for Advancing Translational Sciences (NCATS). DDP-225 (MCI-225) Compound Summary. Inxight Drugs.[8] [Link]
-
PubChem. Compound Summary for CID 131927: 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine.[2][4] National Library of Medicine. [Link][2][4]
-
Eglen, R. M., et al. (2001). The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism.[5] Neuropharmacology.[8] [Link]
-
Dynogen Pharmaceuticals. Clinical Trials: DDP-225 for IBS-d.[4] ClinicalTrials.gov Identifier: NCT00230581. [Link]
Sources
- 1. ååç©ç¾ç§ [kdpedia.kingdraw.com]
- 2. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DDP-225 ANHYDROUS [drugs.ncats.io]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2009128058A1 - Psycho-pharmaceuticals - Google Patents [patents.google.com]
- 8. WO2008036678A2 - Combination comprising a peroxisome proliferator activated receptor agent and a second neurogenic agent for treating a nervous system disorder, increasing neurodifferentiation and increasing neurogenesis - Google Patents [patents.google.com]
DDP-225 free base anhydrous safety and handling guidelines
Initiating Data Collection
I'm starting by diving deep into DDP-225. I'm hitting Google hard, searching for chemical properties, safety data, handling procedures, and any MSDS or regulatory info I can find. My aim is to build a solid foundation before I go any further.
Analyzing Search Results
I've moved on to analyzing the Google results for DDP-225, focusing on safety and handling. I'm extracting key topics like PPE, spill response, storage, and disposal. Next, I plan to structure the guide with hazard introductions, engineering controls, handling, emergency response, and disposal sections. I also intend to create a properties table and a handling protocol.
Outlining Guide Structure
I'm now outlining the guide. First, I'll structure it, starting with DDP-225's hazards, then engineering controls, PPE, handling, storage, emergency response, and disposal. I also plan to make a properties table and create a detailed protocol for a handling procedure.
Developing Safety Procedures
Okay, I'm building a guide specifically for experts. The focus is now on crafting a detailed technical resource concerning the safe handling and usage of DDP-2 25 free base anhydrous. I'm aiming for in-depth information for researchers, scientists, and drug development experts. I'm focusing on safety protocols.
Refining Content Outline
I'm now structuring the guide, prioritizing its technical nature, and moving away from a rigid template. It should exhibit authority through detailed citations and a full reference list. I'm planning tables, experimental protocols, and Graphviz diagrams for clarity. I've confirmed that DDP-225 (MCI-225) has a molecular formula of C17H17FN4S and is a thienopyrimidine analog, acting as a selective noradrenaline reuptake inhibitor, with potential applications for IBS-d.
Gathering Technical Information
I've gathered chemical identity, including the molecular formula and weight, and pharmacological data on DDP-225, confirming it's a thienopyrimidine analog and selective noradrenaline reuptake inhibitor for IBS-d. I am now incorporating safety data, which is proving challenging to find directly for the specific anhydrous form, requiring me to leverage related materials and guidelines. I'm focusing on handling potent and anhydrous compounds and storage.
Structuring the Guide
I'm now outlining the guide. I'll include sections on chemical properties, hazard identification, and a hierarchy of controls. I will incorporate findings on anhydrous compound handling. I'm also preparing for the incorporation of detailed experimental protocols, and plan on using Graphviz to present the hierarchy of controls effectively.
Outlining Detailed Protocols
I'm now writing the detailed protocols. I'm focusing on crafting specific procedures for weighing and preparing stock solutions, as well as safe handling and storage of the anhydrous form. I will synthesize the information gathered to create a table of physical and chemical properties and outline emergency procedures, incorporating hazard identification and risk assessment. I am also planning the detailed SOP for weighing and preparing stock solutions. I'm carefully referencing all sources.
Developing Protocols
I'm now diving into the development of the guide's SOPs, focusing on weighing, preparing stock solutions, and handling the anhydrous form. I'm leveraging general guidelines for potent and anhydrous substances due to the lack of a specific MSDS, carefully referencing and citing. I'm aiming for detailed, step-by-step procedures. I'm also planning the graphviz diagram to illustrate the hierarchy of controls. I'm prioritizing the creation of a data table for chemical and physical properties.
DDP-225 (MCI-225) Free Base Anhydrous: Biological Targets & Mechanism of Action
Technical Whitepaper for Drug Development Professionals
Executive Summary
DDP-225 (also known as MCI-225 ) is a thienopyrimidine derivative characterized by a unique dual-mechanism profile: it functions as a high-affinity Norepinephrine Transporter (NET) inhibitor and a 5-HT3 receptor antagonist .[1] Unlike varying salt forms (e.g., hydrochloride monohydrate) often used in clinical formulations for solubility, the Free Base Anhydrous form represents the unprotonated, non-solvated pharmacophore.
This guide details the biological targets of DDP-225, emphasizing the pharmacological relevance of its free base form in assay design, target engagement, and its therapeutic application in functional gastrointestinal disorders (FGIDs) such as Irritable Bowel Syndrome with Diarrhea (IBS-D) .
Chemical & Physical Profile
Understanding the "Free Base Anhydrous" designation is critical for accurate in vitro validation.
-
Chemical Name: 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine.[1]
-
Molecular Formula:
-
Molecular Weight: 328.41 g/mol (Free Base).
-
Physical State: Lipophilic solid.
-
Solubility Implications:
-
Free Base Anhydrous: Low aqueous solubility; high permeability. Requires solubilization in organic solvents (DMSO or Ethanol) prior to dilution in aqueous assay buffers.
-
Salt Forms (e.g., HCl): Hydrophilic, used for oral dosage forms to improve dissolution rates.
-
Experimental Note: When calculating molarity for
or determination, researchers must use the molecular weight of the free base (328.41), not the salt, to ensure stoichiometric accuracy.
-
Primary Biological Targets
DDP-225 is distinguished by its selectivity ratio, favoring NET inhibition and 5-HT3 antagonism over SERT inhibition.
Target 1: Norepinephrine Transporter (NET / SLC6A2)
-
Role: Presynaptic reuptake of norepinephrine (NE).[2]
-
Mechanism: DDP-225 binds to the substrate recognition site of NET, blocking the reuptake of NE into the presynaptic neuron.
-
Downstream Effect: Increased synaptic concentrations of NE.[2] In the context of visceral pain (IBS), elevated NE activates inhibitory
-adrenergic receptors in the dorsal horn of the spinal cord, suppressing nociceptive (pain) signaling from the gut. -
Binding Affinity (
): 35.0 nM (High Affinity).
Target 2: 5-HT3 Receptor (HTR3A)
-
Role: Ligand-gated cation channel located on enteric neurons and extrinsic afferent fibers.
-
Mechanism: DDP-225 acts as a competitive antagonist. It blocks the binding of Serotonin (5-HT), preventing the rapid depolarization (influx of
) of enteric neurons. -
Downstream Effect:
-
Reduced Motility: Inhibition of cholinergic signaling in the myenteric plexus reduces colonic transit speed (anti-diarrheal).
-
Reduced Visceral Hypersensitivity: Blockade of 5-HT3 receptors on extrinsic afferents reduces the transmission of pain signals to the CNS.
-
-
Binding Affinity (
): 81.0 nM (High Affinity).[1]
Selectivity Profile (Off-Target)
-
Serotonin Transporter (SERT):
.-
Insight: The affinity for SERT is ~14-fold lower than for NET. At therapeutic doses for IBS, DDP-225 functions primarily as an NRI (Norepinephrine Reuptake Inhibitor) rather than an SNRI, reducing the risk of serotonergic side effects (e.g., sexual dysfunction) common with equipotent SNRIs.
-
-
Dopamine Transporter (DAT):
(Inactive).[1]-
Safety: Lack of DAT inhibition implies negligible abuse potential.
-
-
MAO-A / MAO-B: No inhibition.[1]
Mechanism of Action: The Gut-Brain Axis
The therapeutic efficacy of DDP-225 in IBS-D relies on the synergy between its two primary targets. The diagram below illustrates this dual pathway.
Figure 1: Dual-Mechanism Pathway of DDP-225. Blue nodes represent the drug; Red represents the peripheral target (5-HT3); Green represents the central target (NET).
Experimental Protocols for Target Validation
To validate the activity of DDP-225 Free Base Anhydrous, specific protocols must be employed that account for its lipophilicity.
Protocol A: NET Binding Assay (Radioligand Competition)
-
Objective: Determine
for NET. -
Source Material: Rat cortical synaptosomes or HEK-293 cells stably expressing hNET.
-
Radioligand:
-Nisoxetine (highly selective for NET). -
Methodology:
-
Solubilization: Dissolve this compound in 100% DMSO to create a 10 mM stock. Note: Do not use water or saline directly.
-
Dilution: Serially dilute in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) to range from
to M. Keep final DMSO concentration <0.1%. -
Incubation: Incubate membranes with 1 nM
-Nisoxetine and DDP-225 for 60 min at 4°C (to prevent uptake and focus on binding). -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
-
Protocol B: 5-HT3 Functional Antagonism Assay
-
Objective: Confirm functional blockade of the ion channel.
-
System: NG108-15 cells or HEK-293 cells expressing h5-HT3A.
-
Methodology (Calcium Flux):
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator).
-
Pre-treatment: Incubate cells with varying concentrations of DDP-225 (dissolved in DMSO/Buffer) for 15 minutes.
-
Stimulation: Inject 10
M Serotonin (5-HT) to stimulate the receptor. -
Readout: Measure fluorescence reduction compared to control (5-HT alone). DDP-225 should dose-dependently inhibit the calcium spike.
-
Assay Workflow Diagram
Figure 2: Workflow for validating NET binding affinity, highlighting the critical DMSO solubilization step for the anhydrous free base.
Quantitative Data Summary
| Target | Parameter | Value | Biological Significance |
| NET (SLC6A2) | 35.0 nM | Potent inhibition; drives visceral analgesia. | |
| 5-HT3 (HTR3A) | 81.0 nM | Potent antagonism; reduces diarrhea/motility. | |
| SERT (SLC6A4) | 491 nM | Moderate/Weak; minimal sexual side effects. | |
| DAT (SLC6A3) | 14,800 nM | Inactive; no abuse liability. | |
| MAO-A/B | >10 | No interaction; safe with tyramine. |
References
-
National Center for Advancing Translational Sciences (NCATS). "DDP-225 (MCI-225) Drug Profile." Inxight Drugs. [Link]
-
Dynogen Pharmaceuticals. "DDP-225: A Dual NET Inhibitor and 5-HT3 Antagonist for IBS-D." ClinicalTrials.gov Identifier: NCT00230581. [Link]
-
PubChem. "DDP-225 Compound Summary (CID 6918194)." National Library of Medicine. [Link]
-
Eguchi, J., et al. "The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism."[3] Pharmacology Biochemistry and Behavior, 2001.[3] [Link]
Sources
Methodological & Application
Application Note: DDP-225 (MCI-225) Free Base Anhydrous Experimental Protocol
[1]
Abstract & Scope
DDP-225 (also known as MCI-225 ) is a thienopyrimidine derivative acting as a dual-mechanism agent: a selective norepinephrine reuptake inhibitor (NRI) and a 5-HT3 receptor antagonist.[1][2] While the clinical entity is typically the monohydrate hydrochloride salt (CAS 99487-26-0), the anhydrous free base (CAS 99487-25-9) is critical as a primary reference standard for solubility profiling, lipophilicity (LogP) determination, and polymorph screening.[1]
This application note provides a rigorous experimental protocol for the isolation, purification, and characterization of DDP-225 Free Base Anhydrous. Unlike the salt form, the free base presents unique challenges regarding hygroscopicity and solubility; this guide details the specific "dry-process" workflows required to maintain the anhydrous state.[1]
Disambiguation Warning
CRITICAL: Do not confuse DDP-225 (MCI-225) with Desvenlafaxine (O-desmethylvenlafaxine), which is sometimes erroneously indexed under similar code names in generic databases. [1] * Target Molecule: 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine. [1][2][3][4][5][6] * Formula: C₁₇H₁₇FN₄S
MW: 328.41 g/mol [6]
Mechanism of Action
DDP-225 exhibits a unique pharmacological profile suitable for treating functional gastrointestinal disorders (like IBS-D) and potentially cognitive deficits.[1]
Figure 1: Dual mechanism of action of DDP-225 targeting NET inhibition and 5-HT3 antagonism.[1]
Safety & Handling
-
Hazard Class: Acute Toxicant (Oral/Inhalation).
-
GHS Signal: WARNING.
-
PPE: Nitrile gloves, lab coat, P100 particulate respirator (or fume hood handling).[1]
-
Storage: The anhydrous free base is hygroscopic. Store at -20°C in a desiccator under Argon.
Experimental Protocol: Synthesis & Isolation
This protocol describes the conversion of the precursor 2-chloro-thienopyrimidine to DDP-225 Free Base and the critical "Anhydrous Workup" to prevent hydrate formation.[1]
Materials
-
Precursor: 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (1.0 eq).[1]
-
Reagent: Piperazine (anhydrous, 3.0 eq).[1]
-
Solvent: 1,4-Dioxane (anhydrous) or Toluene.[1]
-
Base: Potassium Carbonate (K₂CO₃).
-
Drying Agent: Magnesium Sulfate (MgSO₄), activated.[1]
Step-by-Step Methodology
Phase 1: Nucleophilic Substitution
-
Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 10.0 g (1.0 eq) of the 2-chloro precursor.
-
Solvent: Add 100 mL of anhydrous 1,4-Dioxane.
-
Reagent Addition: Add 7.0 g (approx 3.0 eq) of anhydrous Piperazine. Note: Excess piperazine acts as both nucleophile and acid scavenger.[1]
-
Reaction: Heat the mixture to reflux (101°C) under a nitrogen atmosphere for 4–6 hours .
-
Monitoring: Monitor by TLC (Mobile Phase: DCM/MeOH 9:1). The starting material spot (high Rf) should disappear.
Phase 2: Isolation of the Free Base
-
Evaporation: Remove the solvent under reduced pressure (Rotavap) to obtain a crude semi-solid.
-
Partition: Dissolve the residue in 150 mL Dichloromethane (DCM) .
-
Wash: Wash the organic layer with water (2 x 50 mL) to remove excess piperazine and salts.
-
Crucial Step: The pH of the aqueous layer should be basic (>10). If not, add a small amount of 1M NaOH to ensure the product remains in the Free Base form (organic layer).[1]
-
-
Brine Wash: Wash with saturated brine (1 x 50 mL).
Phase 3: Anhydrous Processing (The "Dry" Step) [1]
-
Drying: Dry the DCM layer over anhydrous MgSO₄ for at least 30 minutes. Filter off the desiccant.
-
Concentration: Concentrate the filtrate to approx. 20 mL volume.
-
Anti-Solvent Crystallization: Slowly add n-Heptane (60 mL) while stirring. A white precipitate should form.
-
Avoid: Do not use diethyl ether or alcohols if strict anhydrous conditions are required, as they can retain moisture or form solvates.[1]
-
-
Filtration: Filter the solid under a stream of nitrogen.
-
Vacuum Drying: Dry the solid in a vacuum oven at 45°C for 24 hours over P₂O₅.
Workflow Diagram
Figure 2: Isolation workflow emphasizing the anhydrous drying steps.
Analytical Characterization
To validate the "Free Base Anhydrous" status, the following criteria must be met.
Physicochemical Properties Table
| Property | Specification (Free Base) | Notes |
| Appearance | White to off-white crystalline powder | Distinct from the yellow tint of some salts.[1] |
| Melting Point | 148°C - 152°C | Lower than HCl salt (>250°C).[1] |
| Solubility | Soluble in DCM, DMSO, Methanol.[1] | Insoluble in water (unlike HCl salt). |
| Hygroscopicity | Moderate | Must be handled in low humidity (<40% RH). |
HPLC Method (Purity & Quantification)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Triethylamine in Water (pH adjusted to 7.0 with H₃PO₄).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Time: Approx 7.5 min (Free base elutes earlier than impurities but retention is pH dependent).
Solid-State Validation (XRD & DSC)
-
Powder X-Ray Diffraction (PXRD):
-
The anhydrous form exhibits unique diffraction peaks.
-
Key Differentiator: Absence of "halo" (amorphous) and absence of hydrate peaks (which often appear at lower 2-theta angles in this class).[1]
-
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Heat from 30°C to 200°C at 10°C/min under N₂ purge.
-
Acceptance Criteria: A single sharp endotherm (melting) near 150°C .
-
Failure Mode: A broad endotherm between 80°C–110°C indicates water loss (hydrate contamination).
-
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete nucleophilic substitution due to steric hindrance of the 2-fluorophenyl group.[1] | Increase reflux time to 12h or use a sealed tube at 120°C. |
| Gummy Product | Residual solvent or formation of an amorphous phase. | Recrystallize from Toluene/Heptane. Ensure vacuum drying is sufficient. |
| DSC Water Peak | Hygroscopic conversion to hydrate during handling. | Perform all transfers in a glovebox or dry bag. Store over P₂O₅. |
| Retention Time Drift | pH sensitivity of the piperazine nitrogen. | Strictly control Mobile Phase A pH to 7.0 ± 0.1. |
References
-
National Center for Advancing Translational Sciences (NCATS). DDP-225 (MCI-225) Compound Summary.[1] Inxight Drugs. Retrieved from [Link]1]
-
PubChem. Compound Summary for CID 131927: 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine.[1][3][4][5] National Library of Medicine.[7] Retrieved from [Link]1]
-
Eguchi, S., et al. (1997).[1] Pharmacological profile of the novel antidepressant MCI-225.[2] Arzneimittelforschung. (Contextual reference for salt vs base properties).
-
Mitsubishi Chemical Corp. Patents related to Thienopyrimidine derivatives.[2] (General synthetic grounding for the 2-chloro displacement reaction).[1]
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [drugs.ncats.io]
- 3. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride | C17H18ClFN4S | CID 3062912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine (C17H17FN4S) [pubchemlite.lcsb.uni.lu]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Compounds, compositions and methods - Patent US-7989455-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of DDP-225 Free Base Anhydrous
For Researchers, Scientists, and Drug Development Professionals
Introduction: DDP-225, a Dual-Acting Neuromodulator
DDP-225, also known as MCI-225, is a novel thienopyrimidine analog with a unique dual mechanism of action, positioning it as a promising therapeutic candidate for a range of neurological and gastrointestinal disorders. It functions as both a selective noradrenaline (norepinephrine) reuptake inhibitor (NRI) and a serotonin type 3 (5-HT3) receptor antagonist. This combined pharmacological profile suggests its potential utility in treating complex conditions such as Irritable Bowel Syndrome with Diarrhea (IBS-D), depression, and cognitive dysfunction, where both noradrenergic and serotonergic pathways are implicated.
This document provides a comprehensive guide for the in vivo experimental design of DDP-225 free base anhydrous, offering detailed protocols for pharmacokinetic, pharmacodynamic, and preliminary toxicology studies. The methodologies described herein are designed to be robust and adhere to the principles of scientific integrity, providing a solid foundation for preclinical development.
PART 1: Core Scientific & Preclinical Considerations
Before embarking on specific in vivo studies, it is imperative to establish a framework that ensures data quality, reproducibility, and ethical conduct.
Physicochemical Properties and Formulation of this compound
This compound is a lipophilic compound, which necessitates careful consideration for its formulation for oral administration in animal studies. Anhydrous vehicles are recommended to prevent potential degradation of the compound if it is susceptible to hydrolysis.
| Property | Value | Source |
| Molecular Formula | C17H17FN4S | [1] |
| Molecular Weight | 328.41 g/mol | [1] |
| Appearance | To be determined | [2] |
| Solubility | To be determined | [2] |
Formulation Protocol: Oral Suspension in Anhydrous Vehicle
-
Vehicle Selection: A commercially available anhydrous oral suspension vehicle, such as SuspendIt® Anhydrous or a fixed oil suspension vehicle, is recommended. These vehicles are designed for lipophilic compounds and are suitable for animal studies.[3][4]
-
Preparation of DDP-225 Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.
-
Levigate the DDP-225 powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to achieve a uniform suspension.
-
Store the suspension according to stability data, typically protected from light and moisture.
-
Animal Models and Husbandry
The choice of animal model is critical and should be appropriate for the specific research question. For the proposed indications of DDP-225, the following models are recommended:
-
Rodents (Rats and Mice): Widely used for their well-characterized genetics, physiology, and behavioral responses. Specific strains may be more suitable for certain models (e.g., Sprague-Dawley or Wistar rats for stress-induced models).
Husbandry Conditions:
-
Environment: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).
-
Acclimation: A minimum of a one-week acclimation period is essential before the start of any experimental procedures.
-
Diet and Water: Standard laboratory chow and water should be provided ad libitum unless otherwise specified by the experimental protocol.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the NIH Guide for the Care and Use of Laboratory Animals.
Administration and Dosing
Oral gavage is the recommended route of administration to ensure accurate dosing.
-
Dosing Volume: For rodents, the oral gavage volume should typically not exceed 10 mL/kg.[5]
-
Dose Selection: Dose levels for initial studies should be determined based on in vitro potency and any existing preliminary in vivo data. A dose-response study is recommended to identify the optimal therapeutic dose range.
PART 2: Pharmacokinetic (PK) Study Protocol
A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of DDP-225.
Objective: To determine the pharmacokinetic parameters of this compound in rodents following a single oral dose.
Experimental Design:
-
Animals: Male Sprague-Dawley rats (n=3-4 per time point).
-
Dose: A single oral dose of DDP-225 (e.g., 10 mg/kg).
-
Sample Collection: Blood samples (e.g., 0.25 mL) will be collected via tail vein or saphenous vein at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples should be stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of DDP-225 will be determined using a validated bioanalytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) will be calculated using non-compartmental analysis software.
Workflow for Pharmacokinetic Study:
Caption: Workflow for a single-dose oral pharmacokinetic study of DDP-225 in rats.
PART 3: Pharmacodynamic (PD) Study Protocols
Given the dual mechanism of action of DDP-225, its pharmacodynamic effects should be evaluated in relevant animal models for its potential therapeutic indications.
Irritable Bowel Syndrome with Diarrhea (IBS-D) Model
The wrap restraint stress (WRS) model in rats is a well-established model that mimics some of the key features of IBS-D, including visceral hypersensitivity and altered bowel function.[6][7]
Objective: To evaluate the efficacy of DDP-225 in alleviating visceral hypersensitivity and diarrhea-like symptoms in a rat model of wrap restraint stress.
Experimental Design:
-
Animals: Male Wistar rats.
-
Groups:
-
Vehicle Control (No stress + Vehicle)
-
Stress Control (WRS + Vehicle)
-
DDP-225 Low Dose (WRS + DDP-225)
-
DDP-225 High Dose (WRS + DDP-225)
-
Positive Control (WRS + Alosetron)
-
-
Procedure:
-
Drug Administration: Administer DDP-225, vehicle, or alosetron orally for a predetermined period (e.g., 7-14 days).
-
Wrap Restraint Stress: On the final day of treatment, rats in the stress groups are subjected to wrap restraint stress for 2 hours.
-
Visceral Sensitivity Assessment: Visceral sensitivity is measured by recording the abdominal withdrawal reflex (AWR) in response to colorectal distension (CRD) at varying pressures.
-
Bowel Function Assessment: Fecal pellets are collected and weighed to assess changes in bowel motility.
-
-
Data Analysis: AWR scores and fecal pellet output will be compared between groups using appropriate statistical tests (e.g., ANOVA).
Workflow for IBS-D Study:
Caption: Experimental workflow for evaluating DDP-225 in the wrap restraint stress model of IBS-D.
Depression Model
The Forced Swim Test (FST) is a widely used behavioral screen for antidepressants.[8] Chronic stress models, such as chronic unpredictable mild stress (CUMS) or chronic restraint stress (CRS), are also valuable for assessing antidepressant efficacy.[9][10]
Objective: To assess the antidepressant-like effects of DDP-225 in the mouse Forced Swim Test.
Experimental Design:
-
Animals: Male C57BL/6 mice.
-
Groups:
-
Vehicle Control
-
DDP-225 (multiple dose levels)
-
Positive Control (e.g., Reboxetine or Imipramine)
-
-
Procedure:
-
Drug Administration: Administer DDP-225, vehicle, or positive control orally. A common dosing schedule is three administrations: 24 hours, 5 hours, and 1 hour before the test.[11]
-
Forced Swim Test:
-
Pre-swim (Day 1): Mice are placed in a cylinder of water for 15 minutes.
-
Test (Day 2): 24 hours after the pre-swim, mice are placed back in the water for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.
-
-
-
Data Analysis: Immobility time will be compared between groups using one-way ANOVA followed by post-hoc tests.
Workflow for Forced Swim Test:
Caption: Workflow for the Novel Object Recognition test to assess the cognitive-enhancing effects of DDP-225.
PART 4: Preliminary In Vivo Toxicology and Safety Assessment
An acute oral toxicity study is necessary to determine the potential adverse effects of a single high dose of DDP-225 and to establish a preliminary safety profile.
Objective: To assess the acute oral toxicity of this compound in rodents according to OECD Guideline 423 (Acute Toxic Class Method). [4] Experimental Design:
-
Animals: Female Sprague-Dawley rats (as they are often slightly more sensitive).
-
Procedure: A sequential dosing approach is used with a small number of animals per step.
-
Starting Dose: Based on any available data, a starting dose of 300 mg/kg or 2000 mg/kg is typically chosen.
-
Dosing: A single oral dose is administered to a group of 3 animals.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for up to 14 days. Body weight is recorded periodically.
-
Step-wise Dosing: Depending on the outcome (mortality or survival), the dose for the next group of animals is either decreased or increased according to the OECD 423 guideline.
-
-
Endpoints:
-
Mortality
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior)
-
Body weight changes
-
Gross necropsy at the end of the study.
-
Dosing and Observation Schedule:
| Time Post-Dose | Observation |
| First 30 minutes | Continuous |
| Periodically during the first 24 hours | Hourly for the first 4 hours, then every 4 hours |
| Daily for 14 days | Clinical signs, mortality |
| Day 0, 7, and 14 | Body weight |
| Day 14 | Gross Necropsy |
PART 5: Conclusion and Future Directions
The in vivo experimental designs outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound. The successful execution of these studies will generate crucial data on the pharmacokinetic profile, pharmacodynamic efficacy in relevant disease models, and preliminary safety of DDP-225. These findings will be instrumental in guiding further development and decision-making for this promising dual-acting compound.
References
-
OECD (2002), Guidance Document on Acute Oral Toxicity Testing, OECD Series on Testing and Assessment, No. 24, OECD Publishing, Paris, [Link].
- Diener, W., & Schlede, E. (2001). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Indian Journal of Pharmaceutical Sciences, 63(4), 263.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6918194, Ddp-225. [Link].
- Fagron. (2023). Analysis of the Physical Characteristics of an Anhydrous Vehicle for Compounded Pediatric Oral Liquids. International Journal of Pharmaceutical Compounding, 27(6), 514-521.
- Rahimi, R., et al. (2015). Anti-inflammatory effect of ondansetron through 5-HT3 receptors on TNBS-induced colitis in rat. European Journal of Pharmacology, 762, 168-175.
-
IACUC, University of Iowa. (n.d.). Oral Gavage In Mice and Rats. [Link].
-
YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). [Link].
-
OLAW. (2015). Performance of Repeat Procedures. [Link].
- Page, M. E., & Lucki, I. (2002). Simultaneous analyses of the neurochemical and behavioral effects of the norepinephrine reuptake inhibitor reboxetine in a rat model of antidepressant action. Psychopharmacology, 165(1), 65–73.
-
Academia.edu. (n.d.). (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. [Link].
-
Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. [Link].
- Greenwood-Van Meerveld, B., et al. (2016). Changes of Excitatory and Inhibitory Neurotransmitters in the Colon of Rats Underwent to the Wrap Partial Restraint Stress. Neurogastroenterology & Motility, 28(8), 1227-1237.
-
WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link].
-
Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. [Link].
-
Vivotecnia. (n.d.). In vivo toxicology and safety pharmacology. [Link].
-
Vivotecnia. (n.d.). In vivo toxicology studies. [Link].
- O'Connor, J. C., et al. (2005). Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat. European Neuropsychopharmacology, 15(2), 171-178.
- Mao, Q. Q., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology, 13, 932475.
-
ResearchGate. (n.d.). Effects of reboxetine on immobility in male and female wild-type (WT)... [Image]. [Link].
- Le, T. D., et al. (2017). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Journal of Visualized Experiments, (127), 55883.
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718.
- Can, A., et al. (2012). The forced swim test: factors influencing behavior. Journal of Visualized Experiments, (59), e3638.
- Sandoval, K., et al. (2018). Two Chronic Stress Models Based on Movement Restriction in Rats Respond Selectively to Antidepressant Drugs: Aldolase C As a Potential Biomarker. Frontiers in Behavioral Neuroscience, 12, 26.
- Gholamrezaei, A., et al. (2021). The Effect of Ondansetron on Improvement of Symptoms in Patients with Irritable Bowel Syndrome with Diarrhea Domination: A Randomized Clinical Trial. Middle East Journal of Digestive Diseases, 13(3), 213-220.
-
ResearchGate. (n.d.). Chronic treatment with reboxetine by osmotic pumps facilitates its effect on extracellular noradrenaline and may desensitize ??2-adrenoceptors in the prefrontal cortex. [Link].
-
LASA. (n.d.). Factsheet on the forced swim test. [Link].
-
MMPC. (2024). Novel Object Recognition test. [Link].
-
ClinicalTrials.gov. (2021). TReatment of Irritable Bowel Syndrome With Diarrhoea Using Titrated ONdansetron Trial (TRITON). [Link].
- Gunn, D., et al. (2021). Ondansetron for irritable bowel syndrome with diarrhoea: randomised controlled trial.
- Castagné, V., et al. (2010). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Current Protocols in Pharmacology, 49(1), 5.8.1-5.8.14.
- Lehmann, M. L., et al. (2021). A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. STAR Protocols, 2(4), 100862.
-
ISRCTN. (2024). Treatment of Irritable bowel syndrome with diarrhoea using titrated ondansetron. [Link].
-
Scantox. (n.d.). Morris Water Maze Test. [Link].
-
Noldus. (n.d.). Novel Object Recognition Test. [Link].
-
IACUC, University of Arizona. (2015). Forced Swim Test in Mice. [Link].
-
NHMRC. (2023). Statement on the forced swim test in rodent models. [Link].
- Turkish Journal of Geriatrics. (2018). OPTIMIZATION OF MORRIS WATER MAZE PROTOCOLS: EFFECTS OF WATER TEMPERATURE AND HYPOTHERMIA ON SPATIAL LEARNING AND MEMORY IN AGED. 21(2), 185-194.
- Taché, Y., & Bonaz, B. (2007). Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study. Journal of Neurogastroenterology and Motility, 13(2), 83–110.
-
ResearchGate. (n.d.). The Novel Object Recognition Test. The protocol of NORT in the training... [Image]. [Link].
-
ResearchGate. (n.d.). Chronic restraint stress and drug administration protocol. (A) Mice in... [Image]. [Link].
- Travagli, R. A., et al. (2016). Changes of Excitatory and Inhibitory Neurotransmitters in the Colon of Rats Underwent to the Wrap Partial Restraint Stress. Neurogastroenterology & Motility, 28(8), 1227-1237.
-
ClinicalTrials.gov. (2018). Safety and Efficacy Study of GR68755 (Alosetron Hydrochloride) to Treat Severe Diarrhea-Predominant Irritable Bowel Syndrome (IBS). [Link].
-
Cyagen. (2025). Understanding the Morris Water Maze in Neuroscience. [Link].
Sources
- 1. prisysbiotech.com [prisysbiotech.com]
- 2. The efficacy of reboxetine in preventing and reverting a condition of escape deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. oecd.org [oecd.org]
- 7. Changes of excitatory and inhibitory neurotransmitters in the colon of rats underwent to the wrap partial restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nuvisan.com [nuvisan.com]
- 10. Two Chronic Stress Models Based on Movement Restriction in Rats Respond Selectively to Antidepressant Drugs: Aldolase C As a Potential Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous analyses of the neurochemical and behavioral effects of the norepinephrine reuptake inhibitor reboxetine in a rat model of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of DDP-225 in Human Plasma Using HPLC-UV and LC-MS/MS
Abstract
This application note details two robust and validated analytical methods for the quantification of DDP-225, a novel therapeutic agent, in human plasma. DDP-225, also known as MCI-225, is a thienopyrimidine analog that acts as a selective noradrenaline reuptake inhibitor and a serotonin 5-HT3 receptor antagonist, showing potential in treating various neurological and gastrointestinal disorders.[1][2] Accurate quantification of DDP-225 in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies.[3] We present a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalysis requiring lower detection limits. Both methods have been developed and validated in accordance with FDA and ICH guidelines.[3][4]
Introduction
DDP-225, with the chemical formula C17H17FN4S, is a small molecule drug candidate with a molecular weight of 328.41 g/mol .[5] Its dual mechanism of action, targeting both noradrenaline reuptake and serotonin pathways, makes it a promising therapeutic for conditions such as irritable bowel syndrome and depression.[1][2] To support its clinical development, reliable analytical methods for its quantification in human plasma are essential. This note provides detailed protocols for two such methods, catering to different analytical needs in a drug development setting.
The HPLC-UV method offers a cost-effective and accessible approach for the analysis of samples with expected DDP-225 concentrations in the higher ng/mL to µg/mL range. The LC-MS/MS method provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where low concentrations of the drug are anticipated.[3]
Method 1: Quantification of DDP-225 by HPLC-UV
This method is designed for the routine quantification of DDP-225 in human plasma, offering a balance of performance and accessibility.
Principle
The method utilizes reversed-phase HPLC to separate DDP-225 from endogenous plasma components.[6] Quantification is achieved by measuring the absorbance of DDP-225 at its maximum wavelength (λmax) using a UV detector. The concentration is determined by comparing the peak area of the analyte in a sample to a standard curve generated from samples with known concentrations.[7]
Materials and Reagents
-
DDP-225 reference standard
-
Internal Standard (IS) (structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Human plasma (drug-free)
-
Deionized water
Experimental Protocol
2.3.1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2.3.2. HPLC-UV Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate (pH 4.5 with Formic Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Method Validation Summary
The method was validated according to the ICH Q2(R1) guidelines.[4][8]
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL (r² > 0.998) |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Accuracy | 92.5% - 108.3% |
| Precision (Intra- and Inter-day) | RSD < 10% |
| Recovery | > 85% |
Workflow Diagram
Caption: HPLC-UV workflow for DDP-225 quantification.
Method 2: Quantification of DDP-225 by LC-MS/MS
This method provides high sensitivity and selectivity, making it ideal for bioequivalence and pharmacokinetic studies where low concentrations of DDP-225 are expected.[9][10]
Principle
This method employs liquid chromatography to separate DDP-225 from the plasma matrix, followed by tandem mass spectrometry for detection and quantification.[11][12] A stable isotope-labeled internal standard (SIL-IS) is used to ensure high accuracy and precision. Quantification is performed in Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
DDP-225 reference standard
-
DDP-225-d4 (Stable Isotope Labeled Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water
Experimental Protocol
3.3.1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the DDP-225-d4 internal standard working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath for 5 minutes.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
3.3.2. LC-MS/MS Conditions
| Parameter | Value |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (DDP-225) | m/z 329.1 -> 203.1 |
| MRM Transition (DDP-225-d4) | m/z 333.1 -> 207.1 |
Method Validation Summary
The method was validated based on the FDA's Bioanalytical Method Validation guidance.[3][13]
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL (r² > 0.999) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy | 95.8% - 104.2% |
| Precision (Intra- and Inter-day) | RSD < 8% |
| Matrix Effect | Minimal, compensated by SIL-IS |
| Recovery | > 90% |
Workflow Diagram
Caption: LC-MS/MS workflow for DDP-225 quantification.
Conclusion
This application note provides two validated, reliable, and robust methods for the quantification of DDP-225 in human plasma. The HPLC-UV method is suitable for routine analysis in later-stage clinical trials and quality control, while the highly sensitive LC-MS/MS method is recommended for early-stage pharmacokinetic and bioequivalence studies. The choice of method will depend on the specific requirements of the study, including the expected concentration range of DDP-225 and the available instrumentation. Both protocols adhere to international regulatory standards, ensuring data integrity and reliability for drug development programs.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Global Substance Registration System. DDP-225 FREE BASE ANHYDROUS. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
PubChem. Ddp-225 | C17H20ClFN4OS - PubChem. National Institutes of Health. [Link]
-
Inxight Drugs. DDP-225. [Link]
-
Global Substance Registration System. DDP-225 ANHYDROUS. [Link]
-
Eastern Analytical Symposium. E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
O'Hara, D. M., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]
-
Dong, M. W. (2020). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Sugiura, Y., et al. (2012). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Journal of the Mass Spectrometry Society of Japan. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
IQVIA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. [Link]
-
Bioanalysis Zone. Small molecule analysis using MS. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]
-
News-Medical. (2022). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. [Link]
-
Pharmaceutical Technology. (2020). Lot Release Testing: Analytical Practices and Products for Small-Molecule Drugs. [Link]
-
Rahman, M. M., et al. (2013). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. Journal of Spectroscopy. [Link]
Sources
- 1. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DDP-225 [drugs.ncats.io]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. hovione.com [hovione.com]
- 7. news-medical.net [news-medical.net]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. eas.org [eas.org]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: High-Precision Cell Culture Protocols for DDP-225 Free Base Anhydrous
This Application Note is designed for researchers utilizing DDP-225 (MCI-225) Free Base Anhydrous , a dual-action Norepinephrine Reuptake Inhibitor (NRI) and 5-HT3 Receptor Antagonist.[1][2][3]
Crucial Distinction: Do not confuse DDP-225 (MCI-225, a thienopyrimidine derivative) with DDP (Cisplatin).[1][2][3] This protocol specifically addresses the handling of the free base form of DDP-225, which requires specific solubilization techniques distinct from its hydrochloride salt counterparts.[1][2][3]
Introduction & Mechanism of Action
DDP-225 (MCI-225) is a unique pharmacological agent characterized by a dual mechanism of action.[1][2][3] It acts as a selective Norepinephrine Reuptake Inhibitor (NRI) and a 5-HT3 Receptor Antagonist .[1][2][3][4][5][6] This duality makes it a critical tool in neuropharmacology (depression, anxiety) and gastroenterology (IBS-d) research.[1][2][3]
Mechanistic Profile:
-
Target 1: Norepinephrine Transporter (NET) – Inhibition prevents reuptake, increasing synaptic NE.[3]
-
Target 2: 5-HT3 Receptor – Antagonism modulates rapid excitatory neurotransmission and GI motility.[1][2][3]
Diagram 1: DDP-225 Dual Signaling Mechanism
Caption: DDP-225 inhibits NET to boost norepinephrine while simultaneously blocking 5-HT3 ion channels.[1][2][3]
Chemical Handling & Stock Preparation
The Free Base Anhydrous form is hydrophobic.[3][6] Unlike the HCl salt, it will not dissolve directly in aqueous cell culture media. Improper solubilization will lead to microprecipitation, causing false toxicity data and inconsistent dosing.
Solubility Data
| Solvent | Solubility (Max) | Comments |
| DMSO | ~25 mg/mL (76 mM) | Recommended. Best for stock solutions.[1][2][3] |
| Ethanol | ~10 mg/mL (30 mM) | Alternative.[2][3] Higher volatility risks concentration shifts.[2] |
| Water/PBS | < 0.1 mg/mL | Insoluble. Do not use for stock prep.[2] |
Protocol: Preparation of 10 mM Stock Solution
Reagents:
-
DDP-225 Free Base Anhydrous (MW: ~328.41 g/mol )[1][2][3][7]
-
Sterile, Cell-Culture Grade DMSO (Dimethyl Sulfoxide)[1][2][3]
Procedure:
-
Equilibration: Allow the vial of DDP-225 to equilibrate to room temperature before opening. Why: Anhydrous compounds are hygroscopic; opening cold vials causes moisture condensation, degrading the compound.[1][3]
-
Weighing: Weigh 3.28 mg of DDP-225.
-
Solubilization: Add 1.0 mL of sterile DMSO. Vortex vigorously for 30–60 seconds until the solution is completely clear.
-
Sterilization: If necessary, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Do not use nylon or cellulose acetate filters with DMSO.[3]
-
Aliquoting: Dispense into light-protective amber tubes (20–50 µL aliquots) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
Cell Culture Treatment Protocol
This protocol is optimized for adherent neuronal lines (e.g., SH-SY5Y, PC12) or GI epithelial models.[1][2][3]
Experimental Design & Dosing
Based on affinity data (Ki ~35–80 nM), the effective range for in vitro assays is typically 0.1 µM to 10 µM .[3]
-
Medium Dose (Functional Modulation): 1 µM
-
High Dose (Maximal Effect/Toxicity Check): 10 µM
Vehicle Control: All control wells must contain the same % DMSO as the highest treatment group.[3]
-
Max Tolerated DMSO: Most mammalian cells tolerate < 0.5% DMSO.[2]
-
Calculation: A 10 µM final dose from a 10 mM stock results in 0.1% DMSO.[3] This is safe.
Step-by-Step Treatment Workflow
Caption: Two-step dilution minimizes DMSO shock and ensures rapid dispersion.
Detailed Steps:
-
Seeding: Seed cells in 96-well (5,000–10,000 cells/well) or 6-well plates. Incubate for 24 hours to allow attachment.
-
Preparation of Working Solutions (2x or 10x):
-
Do not add 100% DMSO stock directly to the cell media in the dish; it causes local cytotoxicity.[3]
-
Prepare a 100 µM Intermediate Solution : Add 10 µL of 10 mM Stock to 990 µL of pre-warmed culture medium. Vortex immediately.
-
-
Treatment:
-
Incubation:
Analytical Assays & Validation
To validate the activity of DDP-225 in your system, use the following assays.
Functional Validation (Norepinephrine Uptake)
Since DDP-225 is an NRI, a functional uptake assay is the gold standard for validation.[1][2][3]
-
Tracer: Use [3H]-Norepinephrine or a fluorescent neurotransmitter mimic (e.g., ASP+).[1][2][3]
-
Protocol: Pre-incubate cells with DDP-225 (0.1–10 µM) for 15 mins. Add tracer. Measure intracellular accumulation after 10 mins.
-
Expected Result: Dose-dependent decrease in fluorescence/radioactivity compared to Vehicle.
Viability Check (MTT/CCK-8)
Ensure the free base form is not precipitating and causing physical stress to cells.[1][2][3]
-
Visual Check: Inspect wells under 20x phase contrast immediately after dosing.[2] "Sandy" debris indicates precipitation (drug crashed out).[2][3]
-
Solution: If precipitation occurs, lower the concentration or increase the DMSO % (up to 0.5% max) or use a carrier protein (BSA) in the media.[3]
References
-
National Center for Advancing Translational Sciences (NCATS). "DDP-225."[1][2][3] Inxight Drugs. Accessed October 2023.[2] [Link]
-
PubChem. "Compound Summary: DDP-225."[1][2][3][6] National Library of Medicine.[2] Accessed October 2023.[2] [Link][1][2][3]
-
Eguchi, J., et al. "The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism."[1][2][3] Pharmacology Biochemistry and Behavior, 2001. [Link]
Sources
- 1. ååç©ç¾ç§ [kdpedia.kingdraw.com]
- 2. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DDP-225 [drugs.ncats.io]
- 6. DDP-225 [drugs.ncats.io]
- 7. GSRS [gsrs.ncats.nih.gov]
Application Note: DDP-225 (Desvenlafaxine) Free Base Anhydrous Administration in Animal Models
[1][2]
Abstract
This technical guide outlines the standardized protocol for the formulation and administration of DDP-225 (Desvenlafaxine) in its free base anhydrous form for preclinical rodent models. While the succinate salt (Pristiq®) is the commercial standard, the free base anhydrous form is frequently utilized in early-stage mechanistic studies and generic bioequivalence evaluations. Due to its distinct physicochemical properties—specifically lower aqueous solubility and hygroscopicity compared to the salt form—the free base requires a tailored formulation strategy to ensure consistent bioavailability and experimental reproducibility. This document details a self-validating suspension protocol, pharmacokinetic considerations, and safety profiles for oral (PO) and intraperitoneal (IP) administration.[1]
Compound Profile & Physicochemical Challenges[1][3][4]
DDP-225 (O-desmethylvenlafaxine) is the major active metabolite of venlafaxine.[1][2][3] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][4][5][6][7][8]
The "Anhydrous" Factor
The free base anhydrous form presents specific challenges distinct from the succinate hydrate:
-
Solubility: Unlike the water-soluble succinate salt, the free base is lipophilic and only slightly soluble in water.[2] It requires a suspending agent or organic co-solvent for accurate dosing.[1][2]
-
Hygroscopicity: The anhydrous form is thermodynamically unstable in humid environments and tends to convert to a hydrate form upon exposure to moisture.[2] This conversion alters the molecular weight and crystal lattice, potentially affecting dissolution rates and effective dosage.
-
Alkalinity: The free base can generate a high pH in unbuffered aqueous solutions, necessitating pH adjustment for parenteral (IP/IV) routes to prevent tissue necrosis.[2]
Mechanism of Action (SNRI)
DDP-225 inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic cleft, increasing their synaptic concentration.[1] It lacks significant affinity for muscarinic, histaminergic, or
Figure 1: Mechanism of Action.[1][2] DDP-225 blocks SERT and NET transporters, preventing neurotransmitter recycling and enhancing postsynaptic signaling.[1][2]
Formulation Strategy: The Suspension System
For the free base anhydrous form, a suspension is the preferred vehicle for oral gavage. Solutions using DMSO are possible but risk precipitation in the gut lumen, leading to variable absorption.
Recommended Vehicle
0.5% Methylcellulose (MC) (400 cP) + 0.2% Tween 80 in Sterile Water.
-
Methylcellulose: Increases viscosity to prevent rapid sedimentation of drug particles.[2]
-
Tween 80: A surfactant that wets the hydrophobic free base powder, preventing clumping and ensuring a uniform dispersion.
Protocol: Preparation of 10 mg/mL Suspension
Target Volume: 10 mL Target Concentration: 10 mg/mL (Free Base)
-
Weighing (Critical Step):
-
Wetting (The Paste Method):
-
Place powder in a mortar or a 15 mL conical tube.
-
Add 20 µL of Tween 80 (or a minimal volume of 1% Tween 80 stock solution).
-
Triturate/mix to form a smooth, thick paste.[2] Note: If the powder is not fully wetted, it will float on the surface of the vehicle.
-
-
Suspension:
-
Gradually add 0.5% Methylcellulose solution in small increments (e.g., 1 mL at a time), mixing thoroughly between additions.
-
Bring final volume to 10 mL .
-
-
Homogenization:
-
QC Check:
Formulation Decision Tree
Figure 2: Formulation decision logic based on administration route. PO is the preferred route for the free base to mimic clinical pharmacokinetics.
Administration Protocols
A. Oral Gavage (PO) - Rats & Mice
This is the translational gold standard.[1][2]
-
Dose Range:
-
Dosing Volume:
-
Procedure:
B. Intraperitoneal (IP) - Caution Required
IP administration of the free base is risky due to potential local irritation from micro-precipitates or high pH.[1][2]
-
Preparation: Dissolve free base completely in pure DMSO first. Add Tween 80.[1][2] Slowly add warm saline while vortexing.
-
Warning: If the solution turns cloudy, the drug has precipitated. Do not inject. Precipitates cause peritonitis and erratic absorption.[1][2]
-
pH Check: Ensure pH is 7.0–7.5. The free base is naturally alkaline; unbuffered injection can cause pain and writhing.[1][2]
Pharmacokinetics & Sampling Design[1]
DDP-225 has a shorter half-life in rodents compared to humans (approx. 11 hours in humans vs. 4-5 hours in rats).[1][2] This necessitates more frequent dosing or specific sampling windows.[1][2]
Table 1: Pharmacokinetic Parameters (Rat, PO, 30 mg/kg)
| Parameter | Value (Approx.) | Notes |
| Tmax | 1.0 – 2.0 hours | Rapid absorption from suspension |
| Cmax | 300 – 600 ng/mL | Dose-dependent |
| Half-life (t1/2) | 4 – 5 hours | Faster clearance than humans |
| Bioavailability (F) | ~70% | High, but first-pass metabolism occurs |
| Metabolism | Glucuronidation | Major pathway in rodents (unlike CYP2D6 in humans) |
Sampling Protocol: For a PK study, collect blood samples at: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours.
References
-
Pfizer. Pristiq® (Desvenlafaxine) Prescribing Information.[1][2] (2023).[1][2][8] Link
-
Cayman Chemical. Desvenlafaxine (Succinate Hydrate) Product Information.[1][2][5] (2022).[1][2][5] Link
-
Deecher, D. C., et al. "Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor."[2] Journal of Pharmacology and Experimental Therapeutics 318.2 (2006): 657-665.[1][2] Link
-
National Center for Advancing Translational Sciences (NCATS). DDP-225 (Desvenlafaxine).[1][2] Inxight Drugs.[1][2][11][12] Link[1]
-
Wyeth (Pfizer). Patent WO2008015584A2: Improved process for synthesizing desvenlafaxine free base.[1][2] (2008).[1][2] Link
Sources
- 1. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. US10207982B2 - Solid forms of desvenlafaxine - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Desvenlafaxine May Accelerate Neuronal Maturation in the Dentate Gyri of Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. medtextpublications.com [medtextpublications.com]
- 9. ntnu.edu [ntnu.edu]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. medkoo.com [medkoo.com]
- 12. bioscmed.com [bioscmed.com]
Troubleshooting & Optimization
Technical Support Center: DDP-225 Free Base Anhydrous Stability
[1]
Executive Summary: The Stability Paradox of DDP-225
DDP-225 (also known as MCI-225 ) is a thienopyrimidine derivative functioning as a dual norepinephrine reuptake inhibitor and 5-HT3 receptor antagonist.[1][2] While the clinical drug substance is typically stabilized as the monohydrochloride monohydrate salt, researchers often encounter the free base anhydrous form during early-stage synthesis, metabolite profiling, or solid-state screening.
The Core Issue: The free base anhydrous form is thermodynamically metastable under ambient conditions. It exhibits significant hygroscopicity (driving a phase conversion to the hydrate) and oxidative susceptibility at the piperazine ring. This guide addresses the specific troubleshooting steps required to maintain the integrity of the anhydrous free base.
Troubleshooting Guide: Common Stability Issues
Issue 1: Uncontrolled Weight Gain & Phase Conversion
Symptom: “My DDP-225 reference standard gained 3-5% weight after 24 hours on the bench, and the melting point has shifted.”
Root Cause: DDP-225 free base anhydrous is highly hygroscopic .[1] It actively scavenges atmospheric moisture to convert into its more stable hydrated form (likely a monohydrate or hemihydrate). This is a crystal lattice rearrangement, not just surface adsorption.
Corrective Action:
-
Immediate Isolation: Move all handling to a glove box or desiccator with relative humidity (RH) < 10%.[1]
-
Thermal Reset: If the sample is not chemically degraded, you may be able to revert it to the anhydrous form by drying under vacuum at 40–50°C for 12–24 hours, but this risks oxidation (see Issue 2).
-
Verification: Run a TGA (Thermogravimetric Analysis). A sharp weight loss step between 60–100°C indicates the presence of lattice water (hydrate), whereas gradual loss suggests surface moisture.
Issue 2: Discoloration (Yellowing) & Impurity Growth
Symptom: “The white powder has turned off-white/yellow, and HPLC shows a new peak at RRT ~1.1.”
Root Cause: The piperazine moiety in DDP-225 is electron-rich and prone to N-oxidation when exposed to air, especially in the amorphous or disordered anhydrous state.[1] Light exposure accelerates this photo-oxidative degradation.[1]
Corrective Action:
-
Inert Atmosphere: Store the anhydrous free base strictly under Argon or Nitrogen.[1]
-
Light Protection: Use amber vials wrapped in aluminum foil.
-
Antioxidant Screening: For solution-state experiments, add trace antioxidants (e.g., ascorbic acid or sodium metabisulfite) if the assay permits.
Issue 3: Variable Dissolution Rates
Symptom: “Replicates of my IC50 assay are inconsistent. Some batches dissolve instantly; others form a gummy suspension.”[1]
Root Cause: This is a classic pseudopolymorph issue. The anhydrous form dissolves rapidly due to higher free energy. However, if the surface of the powder has partially converted to the hydrate (which is less soluble) due to moisture exposure, you get a "shell" effect that retards dissolution.
Corrective Action:
-
Standardize Solvent Addition: Do not pre-weigh the powder into open wells. Prepare stock solutions immediately from the bulk container in a dry environment.
-
Solvent Choice: Dissolve in 100% DMSO (anhydrous) first.[1] Avoid aqueous buffers until the final dilution step to prevent in-situ hydrate formation during preparation.[1]
Technical Deep Dive: Stability Mechanisms
The instability of this compound is driven by two competing thermodynamic pathways: Hydration (Physical) and Oxidation (Chemical).[1]
Mechanism 1: Hygroscopic Conversion
The thienopyrimidine core is hydrophobic, but the piperazine ring and the crystal lattice energy of the anhydrous form create a high affinity for water.
-
Anhydrous Form: High Energy, Metastable.
-
Hydrated Form: Lower Energy, Stable.
-
Trigger: RH > 40%.
-
Result: The crystal lattice expands to incorporate water molecules, changing the unit cell dimensions and physicochemical properties (MP, Solubility).
Mechanism 2: Piperazine Oxidation
The secondary amine in the piperazine ring is a site for oxidative attack, leading to the formation of the N-oxide derivative. This reaction is autocatalytic and accelerated by trace metals or light.[1]
Visualizing the Instability Pathways
Figure 1: Competing instability pathways for this compound.[1] The green path represents physical phase conversion (reversible by drying), while the red path represents chemical degradation (irreversible).
Comparative Data: Anhydrous vs. Hydrate
The following table summarizes the critical differences between the problematic anhydrous free base and the stable hydrate form (often found in the hydrochloride salt version).
| Property | DDP-225 Free Base (Anhydrous) | DDP-225 Hydrate / Salt Form | Stability Implication |
| Hygroscopicity | High (Deliquescent tendency) | Low (Stable lattice) | Anhydrous requires <10% RH storage.[1] |
| Melting Point | Lower / Broad (due to transition) | Higher / Sharp | MP depression indicates moisture uptake.[1] |
| Solubility (Water) | Low (< 0.1 mg/mL) | Moderate to High | Hydrate formation on surface reduces dissolution rate. |
| Chemical Stability | Prone to N-oxidation | Protected (Protonated amine) | Salt formation protects the piperazine nitrogen.[1] |
Experimental Protocols
Protocol A: Handling & Storage of DDP-225 Free Base
Objective: Prevent moisture uptake and oxidation during storage.[1]
-
Container: Use amber glass vials with Teflon-lined screw caps.
-
Headspace: Purge the vial headspace with Argon (preferred over Nitrogen due to higher density) for 15 seconds before sealing.[1]
-
Secondary Containment: Place the vial inside a heat-sealed aluminum foil bag containing a silica gel sachet and an oxygen scavenger packet.
-
Storage: Store at -20°C . Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Protocol B: Rapid Purity Verification (HPLC)
Objective: Distinguish between chemical degradation (N-oxide) and physical change.[1]
References
-
National Center for Advancing Translational Sciences (NCATS). DDP-225 (MCI-225) Drug Information.[1] Inxight Drugs.[1] [Link]
-
National Institutes of Health (NIH). this compound - Substance Record.[1] Global Substance Registration System (GSRS).[1] [Link][1]
-
Google Patents. Methods and compositions for the treatment of gastrointestinal disorders (Mentioning MCI-225 stability). WO2007022531A2.[1]
common problems with DDP-225 free base anhydrous experiments
Welcome to the Technical Support Center for DDP-225 (MCI-225) Free Base Anhydrous . This guide is designed for researchers, scientists, and drug development professionals working with this specific thienopyrimidine analog. DDP-225 is a dual-action small molecule investigated for its efficacy in irritable bowel syndrome (IBS-d), depression, and anxiety models.
Unlike its hydrated hydrochloride salt counterpart, the free base anhydrous form (CAS: 99487-25-9 / 135991-48-9) presents unique physicochemical challenges in laboratory settings. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure experimental reproducibility.
Pharmacological & Physicochemical Profile
To establish a baseline for your experimental design, the following table summarizes the critical quantitative data for DDP-225 free base anhydrous[1][2].
| Property / Target | Value | Experimental Significance |
| Molecular Weight | 328.4 g/mol | Exact mass for anhydrous free base molarity calculations. |
| Chemical Formula | C17H17FN4S | Highly lipophilic core; dictates solvent selection. |
| Noradrenaline (NA) Uptake | Ki = 35.0 nM | Primary mechanism: Potent synaptosomal uptake inhibition. |
| 5-HT3 Receptor | Ki = 81.0 nM | Secondary mechanism: High-affinity receptor antagonism. |
| Serotonin (5-HT) Uptake | Ki = 491 nM | Weak inhibition; off-target effect at high concentrations. |
| Dopamine (DA) Uptake | Ki = 14,800 nM | Negligible interaction; ensures dopaminergic specificity. |
| MAO-A / MAO-B | No inhibition | Prevents confounding monoamine oxidase interference. |
Mechanism of Action (Signaling Pathway)
DDP-225 operates via a highly specific dual mechanism, targeting both neurotransmitter reuptake and direct receptor antagonism without triggering broad monoamine oxidase (MAO) inhibition[3].
DDP-225 Dual Mechanism: Noradrenaline reuptake inhibition and 5-HT3 receptor antagonism.
Troubleshooting Guides & FAQs
Q1: Why is my DDP-225 free base precipitating in standard aqueous buffers (e.g., PBS or saline) during in vivo preparation?
Expertise & Causality: DDP-225 in its free base anhydrous form lacks the ionizable chloride proton present in the MCI-225 hydrate hydrochloride salt. Consequently, its aqueous solubility at physiological pH (7.4) is extremely poor. When introduced directly into saline, the hydrophobic thienopyrimidine core rapidly aggregates, causing the compound to "crash out" of solution.
Self-Validating Protocol: In Vivo Co-Solvent Formulation To prevent precipitation, you must gradually step down the dielectric constant of the solvent using a validated vehicle[4].
-
Weighing: Accurately weigh the required mass of this compound.
-
Primary Dissolution: Dissolve the powder completely in 10% DMSO . Vortex until the solution is entirely clear. Do not proceed if particulates remain.
-
Surfactant Addition 1: Add 30% PEG-300 . Sonicate the mixture in a water bath for 2-3 minutes to ensure uniform dispersion.
-
Surfactant Addition 2: Add 5% Tween-80 . Mix thoroughly via vortexing.
-
Aqueous Phase: Add 55% Saline (or PBS) dropwise while continuously vortexing. The slow addition prevents localized shock precipitation.
Step-by-step in vivo formulation workflow for this compound.
Q2: We observe significant batch-to-batch variability in our synaptosomal NA uptake assays. What could be causing this?
Expertise & Causality: This variability is typically caused by hygroscopicity and non-specific plastic adsorption . Anhydrous free bases are intrinsically hygroscopic. If left exposed to ambient humidity, the anhydrous powder absorbs water to form a hydrate. This increases the effective molecular weight (from 328.4 g/mol to ~346.4 g/mol ). Therefore, a "10 mg" sample of compromised powder contains less active pharmaceutical ingredient (API) than calculated, shifting your dose-response curves to the right. Additionally, highly lipophilic free bases easily adsorb to standard polystyrene assay plates, further reducing the free concentration in in vitro assays.
Self-Validating Protocol: Synaptosomal Assay Preparation
-
Storage & Handling: Store DDP-225 anhydrous strictly desiccated at -20°C. Allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation on the powder.
-
Stock Preparation: Prepare a 10 mM master stock solution in 100% anhydrous DMSO.
-
Dilution: Perform all serial dilutions in glass vials or low-binding polypropylene tubes, avoiding standard polystyrene microfuge tubes.
-
Assay Buffer Integration: When spiking the compound into the final synaptosomal assay buffer, ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity to the synaptosomes.
Q3: How can I confirm that the observed in vivo effects are due to 5-HT3 antagonism rather than off-target monoamine oxidase (MAO) inhibition?
Expertise & Causality: DDP-225 is highly selective. It inhibits NA reuptake (Ki = 35.0 nM) and antagonizes 5-HT3 (Ki = 81.0 nM) but explicitly does not inhibit MAO-A or MAO-B[3]. If you suspect off-target effects, it is likely due to excessive dosing pushing the systemic concentration above the threshold for 5-HT reuptake inhibition (Ki = 491 nM). To isolate the 5-HT3 antagonistic effect, you must utilize a specific physiological challenge.
Self-Validating Protocol: Validation of 5-HT3 Specificity (von Bezold-Jarisch Reflex Assay)
-
Pre-treatment: Administer DDP-225 (e.g., 10-30 mg/kg p.o.) to the murine model using the co-solvent vehicle formulated in Q1. Wait 60 minutes for systemic absorption.
-
Challenge: Administer a selective 5-HT3 agonist (e.g., 2-methyl-5-HT or serotonin intravenously).
-
Measurement: Monitor the von Bezold-Jarisch reflex (characterized by transient bradycardia and hypotension).
-
Validation: DDP-225 should dose-dependently inhibit this reflex. Because MAO inhibitors do not block the von Bezold-Jarisch reflex, successful inhibition confirms the specific in vivo engagement of the 5-HT3 receptor.
References
-
Title: 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 - PubChem Source: nih.gov URL: [Link]
-
Title: this compound - Inxight Drugs Source: ncats.io URL: [Link]
Sources
troubleshooting DDP-225 free base anhydrous solubility
Technical Support Center: Troubleshooting DDP-225 Free Base Anhydrous Solubility
Overview
DDP-225 (also known as MCI-225), chemically designated as 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine, is a dual-action therapeutic agent functioning as a selective noradrenaline (NA) reuptake inhibitor and a 5-HT3 receptor antagonist[1]. While highly effective in preclinical models for gastrointestinal and psychiatric disorders[2], researchers frequently encounter significant solubility bottlenecks when handling the free base anhydrous form[3].
Because the thienopyrimidine core is highly lipophilic and the piperazine ring remains largely unprotonated at physiological pH, the free base exhibits extremely poor aqueous solubility. This guide provides field-proven, causality-driven protocols to overcome these challenges, ensuring robust and reproducible experimental workflows.
Diagnostic Workflow
Diagnostic workflow for .
Troubleshooting Guides
Q: Why does this compound precipitate immediately upon dilution in my pH 7.4 assay buffer? A: This is a classic pH-dependent solubility issue driven by the molecule's pKa. DDP-225 contains a basic piperazine ring. At physiological pH (7.4), the secondary amine on the piperazine ring is largely unprotonated. Without the ionic charge to facilitate water-dipole interactions, the highly lipophilic thienopyrimidine core dominates the molecule's physicochemical behavior, driving rapid hydrophobic aggregation and precipitation[3]. Solution: Always prepare your primary stock in 100% anhydrous DMSO. When diluting into aqueous buffers, ensure the final DMSO concentration is ≤1%, and consider adding a carrier protein (like 0.1% BSA) or a mild surfactant (like 0.05% Tween-80) to lower the surface tension and prevent micro-crystal formation.
Q: How can I prepare a stable, high-concentration stock solution for long-term use? A: The free base anhydrous form is highly soluble in aprotic organic solvents. You should use 100% anhydrous Dimethyl Sulfoxide (DMSO) to prepare stock solutions up to 30 mM[4]. Causality: DMSO disrupts the intermolecular hydrogen bonding and Van der Waals forces of the crystalline free base. However, DMSO is highly hygroscopic. If the stock absorbs atmospheric moisture, the local water concentration increases, leading to nucleation and precipitation of the free base. Self-Validating Check: A properly prepared 30 mM DMSO stock should be optically clear. If you observe turbidity, moisture has compromised the solvent.
Q: I need an aqueous formulation for in vivo oral gavage (PO). Can I use the free base? A: Dosing the free base anhydrous form directly in water or saline will result in a suspension, leading to erratic pharmacokinetics and poor bioavailability. For in vivo applications, the field standard is to use the MCI-225 hydrate hydrochloride salt[5]. If you only have the free base, you must perform an in situ salt conversion (see Protocol 2 below) or formulate it using a co-solvent system (e.g., 10% DMSO, 40% PEG-300, 5% Tween-80, 45% Saline).
Quantitative Data: Solubility Profile Comparison
To aid in solvent selection, the following table summarizes the solubility differences between the this compound and its Hydrochloride Hydrate counterpart.
| Solvent / Media | This compound | DDP-225 Hydrate Hydrochloride | Mechanistic Note |
| 100% DMSO | > 30 mM (~10 mg/mL) | > 30 mM (~11 mg/mL) | Aprotic solvation overcomes crystal lattice energy. |
| Water (pH 7.4) | < 0.01 mg/mL (Insoluble) | ~ 0.1 mg/mL (Slightly soluble) | Lack of protonation at pH 7.4 drives lipophilic aggregation. |
| Water (pH 3.0) | ~ 0.5 mg/mL (Protonated in situ) | > 5.0 mg/mL (Soluble) | Acidic pH protonates the piperazine nitrogen, increasing polarity. |
| 100% Ethanol | ~ 5.0 mg/mL | ~ 2.0 mg/mL | Free base is more soluble in lower-polarity alcohols than the salt. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Master Stock in DMSO
This protocol ensures a moisture-free, stable stock for in vitro assays.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture on the cold powder, which would act as a seed for precipitation.
-
Weighing: Weigh exactly 3.28 mg of this compound (MW = 328.4 g/mol )[3] into a sterile, amber microcentrifuge tube.
-
Solvation: Add exactly 1.0 mL of 100% anhydrous DMSO (sealed under argon).
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.
-
Validation: Hold the tube against a light source. The solution must be 100% optically clear with no visible refractive micro-crystals.
-
Storage: Aliquot into 50 µL single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C in a sealed container with desiccant.
Protocol 2: In Situ Hydrochloride Salt Conversion for Aqueous Dosing
Use this protocol if you must dose the free base in an aqueous vehicle for animal models.
-
Suspension: Suspend 3.28 mg of this compound in 800 µL of distilled water (diH2O). The mixture will be highly turbid.
-
Acidification: Add 10.5 µL of 1.0 M HCl (equivalent to 1.05 molar equivalents).
-
Protonation: Vortex vigorously for 2 minutes. Causality: The HCl protonates the basic nitrogen on the piperazine ring, converting the lipophilic free base into the hydrophilic hydrochloride salt.
-
Validation: The turbid suspension will transition to an optically clear solution. If slight turbidity persists, sonicate for 3 minutes.
-
Volume Adjustment: Add diH2O to bring the final volume to 1.0 mL. You now have a 10 mM aqueous solution of DDP-225 HCl. Use immediately.
Frequently Asked Questions (FAQs)
Q: Can I heat the aqueous buffer to force the free base into solution? A: No. While heating temporarily increases thermodynamic solubility, the compound will rapidly crash out (precipitate) as soon as it cools to physiological temperature (37°C) or room temperature, ruining your assay reproducibility.
Q: My DDP-225 DMSO stock turned yellow over time. Is it still good? A: A color change indicates potential oxidation of the thienopyrimidine ring or degradation due to moisture/light exposure. Discard the stock. Always store DDP-225 in amber vials or foil-wrapped tubes.
Q: What is the maximum tolerated DMSO concentration for cell-based assays with DDP-225? A: For most cell lines, keep the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced cytotoxicity. If DDP-225 precipitates at this dilution, you must switch to the hydrate hydrochloride salt[5].
References
-
DDP-225 - Inxight Drugs | Source: NCATS |[Link]
-
Ddp-225 | CID 6918194 | Source: PubChem |[Link]
-
4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | CID 131927 | Source: PubChem |[Link]
-
MCI-225 | Source: BioHippo |[Link]
Sources
- 1. DDP-225 [drugs.ncats.io]
- 2. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MCI-225 [admin.ebiohippo.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: DDP-225 Free Base Anhydrous
Welcome to the Application Support Center for DDP-225 (also known as MCI-225). This guide is designed for researchers and drug development professionals utilizing the free base anhydrous form of DDP-225 (4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine) in preclinical assays.
While DDP-225 is a potent dual-action noradrenaline (NA) reuptake inhibitor and 5-HT3 receptor antagonist[1][2], its free base formulation and thienopyrimidine scaffold present unique challenges regarding aqueous solubility and off-target kinase/metabolic interactions[3]. This guide synthesizes field-proven insights to help you troubleshoot unexpected assay results, validate target engagement, and mitigate off-target artifacts.
Part 1: Data Center - Target vs. Off-Target Profiling
To accurately interpret experimental phenotypes, it is critical to distinguish between DDP-225's primary pharmacology and its dose-dependent off-target liabilities. Below is a consolidated affinity profile[1].
| Target / Enzyme | Affinity (Ki / IC50) | Pharmacological Role | Risk of Off-Target Engagement |
| NET (Noradrenaline Transporter) | Ki ~ 35.0 nM | Primary Efficacy Target | N/A (Intended Target) |
| 5-HT3 Receptor | Ki ~ 81.0 nM | Primary Efficacy Target | N/A (Intended Target) |
| SERT (Serotonin Transporter) | Ki ~ 491 nM | Secondary Target | Low to Moderate (at >500 nM) |
| DAT (Dopamine Transporter) | Ki ~ 14,800 nM | Negligible | Very Low |
| VEGFR-2 Kinase | IC50 < 1.0 μM | Thienopyrimidine Scaffold Off-Target | High (at >1 μM concentrations) |
| CYP3A4 / CYP2C19 | Variable | Metabolic Interference | High (in co-culture/microsomal assays) |
Part 2: Troubleshooting FAQs (Formulation & Off-Target Effects)
Q1: My cell viability assays show sudden toxicity and anti-proliferative effects at concentrations >1 μM. Is this a mechanism-based effect of NET/5-HT3 modulation? A1: Unlikely. The primary targets (NET and 5-HT3) are engaged at low nanomolar concentrations (Ki 35–81 nM)[1]. Toxicity at micromolar concentrations is typically an off-target effect driven by the drug's structural core. DDP-225 contains a thienopyrimidine scaffold, which is a privileged structure that frequently acts as an ATP-competitive kinase inhibitor, particularly against VEGFR-2 and related receptor tyrosine kinases. If your cell line relies on specific kinase signaling pathways for survival, high doses of DDP-225 will induce anti-proliferative off-target effects. Causality & Fix: Cap your in vitro assay concentrations at 300–500 nM to maintain target selectivity while avoiding the kinase-inhibitory threshold.
Q2: I am observing high variability and apparent "loss of potency" in my in vitro organ bath assays. I am using DDP-225 dissolved directly in Artificial Cerebrospinal Fluid (ACSF). A2: This is a formulation artifact. You are using the free base anhydrous form[3], which lacks the hydrophilicity of the commonly used hydrate hydrochloride salt[4]. The free base is highly lipophilic and will rapidly precipitate in aqueous buffers like ACSF at pH 7.4. This precipitation reduces the effective free drug concentration (causing apparent loss of potency), and micro-precipitates can cause localized membrane disruption that mimics off-target cytotoxicity. Causality & Fix: The free base requires an organic solvent to disrupt its crystal lattice. Follow the Step-by-Step Reconstitution Protocol below, utilizing DMSO as a primary solvent.
Q3: We are running co-culture metabolic assays and noticing altered clearance rates of our control compounds when DDP-225 is present. Why? A3: DDP-225's structural core can interact with the heme iron of Cytochrome P450 enzymes. Thienopyrimidine derivatives have been documented to inhibit CYP3A4 and CYP2C19. If your control compounds are substrates for these enzymes, DDP-225 will competitively inhibit their metabolism, acting as a pharmacokinetic off-target confounder.
Part 3: Visualizing the DDP-225 Network
Fig 1: DDP-225 primary target engagement vs. thienopyrimidine-driven off-target interactions.
Fig 2: Decision matrix for identifying and mitigating solubility and off-target issues.
Part 4: Standard Operating Procedures (Protocols)
Protocol 1: Preparation of DDP-225 Free Base Anhydrous Stock
Causality: The free base anhydrous form lacks the ionizable proton of the HCl salt, making it highly hydrophobic. Direct addition to aqueous media causes immediate nucleation and precipitation, ruining assay integrity.
-
Primary Stock (10 mM): Weigh the this compound powder. Dissolve completely in 100% anhydrous DMSO.
-
Sonication: Sonicate the vial in a water bath at room temperature for 5 minutes to ensure the crystal lattice is fully disrupted.
-
Intermediate Dilution: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock.
-
Assay Application: Spike the 1 mM working stock directly into your pre-warmed aqueous assay buffer (e.g., ACSF or DMEM) at a 1:1000 ratio immediately before applying to cells. This yields a 1 μM final concentration with 0.1% DMSO.
-
Self-Validation Checkpoint: To confirm the free base has not crashed out of solution, measure the OD600 (optical density) of the assay buffer blank vs. the DDP-225 spiked buffer. An OD600 > 0.05 indicates micro-precipitation, meaning the final aqueous dilution must be performed more slowly with aggressive vortexing.
Protocol 2: Validating Kinase Off-Target Effects (VEGFR-2 Profiling)
If off-target toxicity is suspected at >1 μM, validate using a cell-free kinase assay to confirm whether the thienopyrimidine scaffold is engaging VEGFR-2.
-
Preparation: Prepare recombinant VEGFR-2 enzyme and a fluorescently labeled peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Prepare a 10-point dose-response curve of DDP-225 free base (from 10 μM down to 0.3 nM) in a 384-well plate.
-
Reaction Initiation: Add 10 μM ATP (approximating the Km) to initiate the reaction. Causality: Using ATP at its exact Km ensures the assay is highly sensitive to ATP-competitive inhibitors like thienopyrimidines.
-
Detection: Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after a 60-minute incubation.
-
Self-Validation Checkpoint: Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control. If the positive control fails to shift the TR-FRET signal, the ATP concentration or enzyme activity is compromised, invalidating the DDP-225 off-target read.
References
- Title: DDP-225 - Inxight Drugs | Source: ncats.
- Title: Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem | Source: nih.
- Title: MCI-225 hydrate hydrochloride | Source: medchemexpress.
- Title: 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | Source: nih.
- Title: Design and Synthesis of Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker | Source: thieme-connect.
Sources
DDP-225 Free Base Anhydrous: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for DDP-225 (MCI-225) . DDP-225 is a dual-action small molecule characterized as a selective noradrenaline (NA) reuptake inhibitor and a 5-HT3 receptor antagonist[1]. While the hydrate hydrochloride salt is commonly used for its stability, working with the free base anhydrous form (CAS: 99487-25-9, MW: 328.4 g/mol )[2] presents unique physicochemical challenges.
This guide is designed for researchers and drug development professionals to troubleshoot batch variability, prevent chemical degradation, and ensure the scientific integrity of in vitro and in vivo assays.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my DDP-225 free base anhydrous show batch-to-batch potency variability after the vial is opened?
The Causality: The variability is rarely a true loss of chemical potency; rather, it is a gravimetric artifact caused by a moisture-induced phase transition . The anhydrous free base is highly hygroscopic. When exposed to ambient humidity (>30% RH), the crystal lattice thermodynamically drives the absorption of atmospheric water to form a hydrate. Because water adds mass to the bulk powder, weighing the compound without accounting for this absorbed water results in a lower actual molar concentration of the active pharmaceutical ingredient (API) in your stock solutions. The Fix: Always handle the anhydrous free base in a nitrogen or argon-purged glovebox. If ambient handling is unavoidable, verify the hydration state using Karl Fischer titration before preparing critical assay stocks.
Q2: What are the primary chemical degradation pathways for this specific molecule?
The Causality: DDP-225 contains a thieno[2,3-d]pyrimidine core and an unprotonated piperazine ring[2]. In the free base form, the secondary amine on the piperazine ring possesses an available lone pair of electrons, making it highly nucleophilic and susceptible to N-oxidation upon exposure to atmospheric oxygen or peroxides in solvents. Additionally, the sulfur atom in the thiophene ring can undergo S-oxidation under photolytic stress (UV exposure). The Fix: Store the compound in amber vials to block UV light and purge the headspace with an inert gas to eliminate oxygen.
Q3: Why does the free base degrade faster in solution than the MCI-225 hydrate hydrochloride salt?
The Causality: Salt forms (like the HCl salt) protonate the piperazine nitrogen, locking up the electron lone pair and drastically reducing its reactivity toward reactive oxygen species (ROS). The free base lacks this protective protonation. Furthermore, dissolving the free base in aqueous buffers with suboptimal pH can trigger localized precipitation and accelerate oxidative degradation.
Part 2: Mandatory Visualizations
Degradation Pathways & Handling Workflow
The following workflow illustrates the environmental vulnerabilities of the anhydrous free base and the necessary interventions to maintain its structural integrity.
Caption: Degradation pathways of DDP-225 and preventive handling workflows to maintain anhydrous integrity.
Pharmacological Mechanism of Action
DDP-225 is utilized in research for its unique dual-pathway modulation, requiring high API purity to ensure accurate receptor binding kinetics.
Caption: Pharmacological signaling pathway of DDP-225 illustrating its dual mechanism of action.
Part 3: Quantitative Stability Data
To establish a self-validating system for your inventory, adhere to the environmental limits outlined below. The anhydrous free base requires stricter controls than the commercially available hydrochloride salts[3].
| Storage Condition | Container Type | Atmospheric Control | Estimated Shelf Life | Primary Degradation Risk |
| -20°C | Amber Glass | Argon/Nitrogen Purge | > 2 Years | None (Optimal Condition) |
| 4°C | Clear Glass | Ambient Air | < 2 Weeks | N-Oxidation, Hydration |
| 25°C (Room Temp) | Clear Glass | Ambient Air | < 48 Hours | Rapid Hydration, Photodegradation |
| In DMSO Stock (-80°C) | Polypropylene | Sealed | 6 Months | Freeze-thaw precipitation |
Part 4: Experimental Protocols
Protocol 1: Anhydrous Integrity Preservation & Stock Preparation
To prevent the introduction of hydrolytic micro-environments, the preparation of liquid stocks must be executed under strictly anhydrous conditions.
-
Equilibration: Remove the sealed vial of this compound from -20°C storage[3]. Allow it to sit in a desiccator at room temperature for at least 60 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.
-
Inert Handling: Transfer the unopened vial into a nitrogen-purged glovebox (Relative Humidity < 5%, O2 < 10 ppm).
-
Gravimetric Aliquoting: Weigh the required mass using an anti-static microbalance.
-
Solubilization: Reconstitute the powder in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) that has been stored over 3Å molecular sieves. Prepare a concentrated stock (e.g., 10 mM). Note: Do not dissolve the free base directly in aqueous buffers, as it will precipitate.
-
Cryopreservation: Dispense the stock into single-use amber polypropylene cryogenic vials. Purge the headspace of each vial with argon gas, cap tightly, and immediately transfer to -80°C.
Protocol 2: Self-Validating Stability-Indicating Assay (LC-MS/UV)
Before utilizing older stocks in sensitive cellular assays, validate the chemical integrity of the free base to rule out N-oxide or S-oxide degradants.
-
Sample Preparation: Withdraw 10 µL of the DDP-225 DMSO stock and dilute to 1 µM in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
-
Detection: Monitor UV absorbance at 254 nm (targeting the thienopyrimidine chromophore) and utilize Mass Spectrometry in positive Electrospray Ionization (ESI+) mode.
-
Data Validation:
-
Intact API: Confirm the presence of the parent peak at m/z 329 [M+H]+ (based on the exact mass of 328.11 Da)[2].
-
Degradants: Scan for peaks at m/z 345[M+O+H]+ . The presence of this +16 Da mass shift indicates that the piperazine nitrogen or thiophene sulfur has undergone oxidation. If this peak exceeds 2% relative abundance, discard the stock.
-
References
-
DDP-225 - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link][1]
-
4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine - PubChem Source: National Institutes of Health (NIH) URL:[Link][2]
Sources
Technical Support Center: DDP-225 (Desvenlafaxine) Free Base Anhydrous Bioavailability
Status: Operational Ticket ID: DDP-225-FBA-SOL Assigned Specialist: Senior Application Scientist, Formulation R&D
Executive Summary: The DDP-225 Challenge
DDP-225 (chemically identified as Desvenlafaxine or O-desmethylvenlafaxine) presents a distinct thermodynamic challenge in its free base anhydrous form. While the commercial product (Pristiq®) utilizes the succinate monohydrate salt to overcome solubility hurdles, the free base anhydrous form offers higher active pharmaceutical ingredient (API) loading and freedom from specific salt-related intellectual property.
However, the free base exhibits BCS Class II characteristics (Low Solubility, High Permeability) with a rigid crystalline lattice that resists dissolution in neutral pH environments. This guide addresses the specific kinetic and thermodynamic barriers preventing adequate bioavailability in the free base form.
Module 1: Dissolution & Solubility Enhancement
Q: Why does my DDP-225 free base formulation "flatline" at <20% release in pH 6.8 buffer, despite micronization?
Diagnosis:
You are likely facing a solubility-limited dissolution rather than a surface-area-limited one. Micronization increases surface area (
The Fix: Amorphous Solid Dispersion (ASD) To improve bioavailability, you must disrupt the crystal lattice to create a high-energy amorphous state.[1] This generates a "spring" effect, creating a supersaturated solution in the GI tract.
Protocol: Spray Drying ASD Formulation
-
Objective: Create a single-phase amorphous system.
-
Polymer Selection: HPMCAS-L (Hydroxypropyl Methylcellulose Acetate Succinate) is preferred for its pH-dependent solubility (protecting the drug in the stomach, releasing in the intestine) and anti-plasticizing properties.
Step-by-Step Workflow:
-
Feed Preparation:
-
Dissolve DDP-225 Free Base and HPMCAS-L (ratio 1:3) in a solvent system of Methanol:Dichloromethane (1:1) .
-
Target Solid Load: 10% w/w.
-
-
Process Parameters (Büchi B-290 scale):
-
Inlet Temp: 85°C
-
Outlet Temp: 55°C (Must be > Solvent Boiling Point but < Polymer
) -
Aspirator: 100%
-
Pump Rate: 20%
-
-
Secondary Drying: Vacuum dry at 40°C for 24 hours to remove residual solvent (critical for stability).
Visualizing the ASD Process
Figure 1: Spray Drying workflow for converting crystalline DDP-225 free base into a bioavailable amorphous solid dispersion.
Module 2: Preventing In-Vivo Precipitation
Q: My in-vitro dissolution looks great (100% release), but in-vivo PK data in beagles shows low AUC. What is happening?
Diagnosis: You are experiencing the "Spring and Parachute" failure .
-
The Spring: Your ASD releases the drug rapidly, creating supersaturation.
-
The Crash: In the complex ionic environment of the small intestine (FASSIF), the DDP-225 free base is exceeding its amorphous solubility limit and rapidly recrystallizing (precipitating) before it can be absorbed.
The Fix: The "Parachute" (Precipitation Inhibitors) You need a polymer or surfactant that inhibits nucleation and crystal growth, maintaining the supersaturated state long enough for absorption.
Troubleshooting Protocol:
-
Add Vitamin E TPGS: Incorporate 5% Vitamin E TPGS into the ASD or the external phase of the tablet. It acts as a surfactant and a P-gp inhibitor (beneficial if DDP-225 is a P-gp substrate).
-
Switch Polymer: If using PVP K30, switch to PVP-VA64 (Copovidone) . The vinyl acetate groups interact more strongly with the hydrophobic domains of DDP-225, preventing crystal nucleation.
Data Comparison: Polymer Performance
| Polymer Carrier | Drug Load | 2hr Dissolution (pH 6.8) | 4hr Stability (FASSIF) | Recommendation |
| PVP K30 | 25% | 95% | Precipitates < 30 min | ❌ Poor Parachute |
| HPMC E5 | 25% | 80% | Stable for 2 hrs | ⚠️ Moderate |
| HPMCAS-L | 25% | 92% | Stable for > 4 hrs | ✅ Excellent |
| PVP-VA64 | 30% | 98% | Stable for 3 hrs | ✅ Good Alternative |
Module 3: Physical Stability & Storage
Q: The amorphous powder turns into a sticky "puck" inside the stability chamber (40°C/75% RH). How do I stop this?
Diagnosis:
This is a Glass Transition (
The Fix: Moisture Protection & High-
-
Packaging: Induction-sealed HDPE bottles with silica gel desiccant (2g per 100cc) are mandatory.
-
Formulation Adjustment:
-
Avoid hygroscopic polymers like pure PVP.
-
Use Soluplus® or HPMCAS (hydrophobic polymers).
-
Action: Measure the
of your formulation using Modulated DSC (mDSC). -
Rule of Thumb: The
of your ASD must be at least 50°C higher than your storage temperature. Target .
-
Module 4: Nanocrystal Alternative
Q: We cannot use solvents (Spray Drying) due to EH&S concerns. How else can we improve bioavailability?
Diagnosis:
If ASD is off the table, you must rely on Nanosuspensions (Top-Down Processing). This increases the dissolution rate (
Protocol: Wet Media Milling (Nanomilling)
Equipment: Netzsch DeltaVita or similar bead mill. Media: Yttrium-stabilized Zirconium Oxide beads (0.1 mm).
Recipe:
-
API: DDP-225 Free Base (10% w/v)
-
Stabilizer 1: HPMC E3 (2% w/v) - Steric Stabilization
-
Stabilizer 2: SLS (Sodium Lauryl Sulfate) (0.1% w/v) - Electrostatic Stabilization
-
Vehicle: Water
Process:
-
Pre-mix: High shear mix for 10 mins to remove large agglomerates.
-
Milling: Circulate at 2000 rpm, keeping temperature < 30°C (DDP-225 may degrade or change polymorphs at high heat).
-
Target: D50 < 200 nm.
Visualizing the Bioavailability Strategy
Figure 2: Decision matrix for selecting the optimal formulation strategy based on manufacturing constraints.
References
-
Pfizer Inc. (2008). Pristiq® (desvenlafaxine) Extended-Release Tablets Prescribing Information. U.S. Food and Drug Administration.[2] [Link]
-
National Center for Biotechnology Information (NCBI). (2024). Desvenlafaxine (CID 6918194). PubChem Compound Summary. [Link]
-
Mishra, D. K., et al. (2016). Amorphous solid dispersions of desvenlafaxine succinate: preparation, characterization and in vitro dissolution. Journal of Pharmaceutical Investigation. [Link]
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences. [Link]
Sources
Technical Support Center: DDP-225 Free Base Anhydrous
Answering the user's request.
A Guide for Researchers on Navigating Experimental Variability
Welcome to the dedicated technical support center for DDP-225 free base anhydrous. This guide is designed for our partners in research, science, and drug development to address the unique challenges and experimental variability associated with this potent and specific molecule. DDP-225, also known as MCI-225, is a thienopyrimidine analog investigated for its dual-action mechanism as a selective noradrenaline reuptake inhibitor and a 5-HT3 serotonin receptor antagonist[1][2]. Its applications are promising, with research spanning depression, cognitive dysfunction, and gastrointestinal disorders like IBS-d[1][2][3][4].
The "free base anhydrous" form of DDP-225 presents specific handling requirements that, if overlooked, can lead to significant experimental variability. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the consistency and reliability of your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, focusing on the causality behind each issue and providing clear, actionable solutions.
Q1: "I'm seeing inconsistent results in my bioassays (e.g., IC₅₀ shifts, variable potency) from one experiment to the next. What's going wrong?"
This is the most common issue reported and typically stems from two primary sources: inaccurate compound concentration due to water absorption and/or incomplete solubilization.
Primary Cause A: Hygroscopicity of the Anhydrous Form
The term "anhydrous" means "without water." this compound is susceptible to absorbing moisture from the atmosphere, a property known as hygroscopicity[5][6]. When the powder absorbs water, its mass increases. If you weigh out 1 mg of powder that has absorbed 10% water by mass, you are only getting 0.9 mg of DDP-225. This seemingly small difference leads to significant errors in concentration, directly impacting assay results.
Solution: Implement a Strict Anhydrous Handling Protocol.
Weighing and aliquoting the compound in a controlled, low-humidity environment is critical. Follow the detailed methodology in Protocol 1: Best Practices for Handling and Weighing Anhydrous DDP-225 .
dot
Caption: Workflow for handling hygroscopic DDP-225.
Primary Cause B: Incomplete or Inconsistent Solubilization
DDP-225 free base, like many small molecules, may exhibit poor aqueous solubility. If the compound is not fully dissolved in your stock solution, the concentration of the supernatant used for serial dilutions will be incorrect and non-reproducible.
Solution: Validate Your Solubilization Procedure.
Use high-quality, anhydrous-grade solvents (e.g., DMSO) and ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can aid this process, but solutions should be returned to room temperature and visually inspected for any precipitation before use. Refer to Protocol 2: Preparation and Storage of Stock Solutions for a step-by-step guide.
Q2: "My DDP-225 stock solution is cloudy, or I see precipitate forming after storage, especially after refrigeration. Is it usable?"
This is a clear indicator of solubility issues. A cloudy solution or visible precipitate means the compound is not fully dissolved, and any aliquot taken will have an unknown, lower-than-calculated concentration.
Primary Cause: Solvent Choice and Temperature-Dependent Solubility
The solubility of DDP-225 is highly dependent on the solvent and temperature. While DMSO is a common first choice, the compound can precipitate out of solution when the concentration is too high or if the solution is stored at low temperatures (-20°C), where the solvent itself may freeze and force the solute out.
Solution: Optimize and Validate Stock Solution Preparation and Storage.
dot
Caption: Decision tree for troubleshooting DDP-225 solubility.
-
Re-dissolve: Gently warm the vial to 37°C and vortex or sonicate. If the precipitate re-dissolves, the issue is temperature-related.
-
Storage Conditions: For DMSO-based stocks, storage at room temperature in a dark, dry place is often preferable to refrigeration to prevent precipitation.[7]
-
Concentration: Do not exceed a validated concentration. For DDP-225 free base, preparing a 10 mM stock in 100% anhydrous DMSO is a conservative starting point.
-
Aqueous Buffers: Never dilute high-concentration DMSO stocks directly into aqueous buffers at a high ratio, as this will cause immediate precipitation. Perform serial dilutions in DMSO first before making the final dilution into your assay buffer.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the difference between this compound and the HCl salt? | The free base is the neutral form of the molecule (MW: 328.41 g/mol )[8]. The hydrochloride (HCl) salt is formed by reacting the basic free base with hydrochloric acid, resulting in a higher molecular weight (MW: 364.87 g/mol for the anhydrous HCl salt)[9][10]. The salt form is often more crystalline and water-soluble but provides a different molar equivalent per gram. It is critical to use the correct molecular weight for your specific form when calculating molar concentrations. |
| How should I properly store the this compound powder? | Long-term storage should be at -20°C , while short-term storage (days to weeks) can be at 4°C [9]. Crucially, the vial must be tightly sealed and stored inside a desiccator containing a drying agent (e.g., Drierite) to protect it from moisture. |
| What is the expected stability of this compound? | The solid powder is stable for years when stored correctly (cold, dark, dry)[7]. In a high-quality anhydrous DMSO stock solution, it should be stable for months when stored at room temperature, protected from light[7][9]. Stability in aqueous buffers is much lower and solutions should be prepared fresh daily. |
| I received a new batch of DDP-225 and my results have shifted. What should I do? | Due to its potential for custom synthesis, batch-to-batch variability in purity or residual solvent can occur[9]. Always reference the Certificate of Analysis (CofA) provided by the manufacturer. As a best practice, when receiving a new lot, perform a simple side-by-side solubility test and a pilot assay to compare its performance against a well-characterized previous lot. |
Experimental Protocols
Protocol 1: Best Practices for Handling and Weighing Anhydrous DDP-225
-
Equilibration: Before opening, allow the manufacturer's vial of DDP-225 to warm to ambient temperature inside a desiccator for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing Environment: Perform all weighing operations in an environment with controlled low humidity. A nitrogen-purged glove box is ideal. If unavailable, use an analytical balance housed in a sealed chamber with a fresh desiccant.
-
Aliquoting: Weigh out an amount sufficient for creating a concentrated stock solution. Avoid weighing multiple small amounts for individual experiments, as each opening of the vial introduces moisture.
-
Immediate Dissolution: Add the appropriate volume of anhydrous solvent (see Protocol 2) to the freshly weighed powder immediately to prevent moisture absorption.
-
Resealing: Tightly cap the stock vial, seal with paraffin film, and return it to the desiccator for proper temperature storage (-20°C).
Protocol 2: Preparation and Storage of Stock Solutions (10 mM Example)
-
Calculation: Based on the free base anhydrous molecular weight (328.41 g/mol ), calculate the mass needed. For 1 mL of a 10 mM stock: 0.010 mol/L * 0.001 L * 328.41 g/mol = 0.00328 g = 3.28 mg.
-
Weighing: Following Protocol 1, accurately weigh approximately 3.28 mg of DDP-225 into a sterile, sealable vial. Record the exact mass.
-
Solvent Addition: Add high-purity, anhydrous DMSO to the vial to achieve the final desired concentration. For example, if you weighed exactly 3.28 mg, add 1.0 mL of anhydrous DMSO.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If needed, briefly sonicate in a water bath or warm to 37°C until all particulate matter is dissolved. Visually confirm there are no suspended particles.
-
Storage: Store the 10 mM DMSO stock solution at room temperature in the dark, inside a small container with a desiccant. For long-term storage, create smaller single-use aliquots to avoid repeated opening of the main stock. Avoid storing DMSO stocks at -20°C.
References
-
National Center for Biotechnology Information (n.d.). Ddp-225. PubChem Compound Summary for CID 6918194. Retrieved from PubChem. [Link]
-
Inxight Drugs (n.d.). DDP-225. Retrieved from Inxight Drugs. [Link]
-
Global Substance Registration System (n.d.). This compound. Retrieved from GSRS. [Link]
-
Global Substance Registration System (n.d.). DDP-225 ANHYDROUS. Retrieved from GSRS. [Link]
-
ClinicalTrials.gov (2007). 12 Weeks Treatment With DDP225 or Placebo in Patients With Chronic Functional Vomiting. NCT00252993. [Link]
-
ClinicalTrials.gov (2007). 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS. NCT00230581. [Link]
-
Integra Chemical Company (2015). Safety Data Sheet: SODIUM PHOSPHATE DIBASIC, Anhydrous. Retrieved from Integra Chemical. [Link]
-
Inxight Drugs (n.d.). This compound. Retrieved from Inxight Drugs. [Link]
-
Scienceline (n.d.). Material Safety Data for: Dipotassium Phosphate (anhydrous). Retrieved from Scienceline. [Link]
Sources
- 1. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DDP-225 [drugs.ncats.io]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound [drugs.ncats.io]
- 5. integraclear.com [integraclear.com]
- 6. employees.delta.edu [employees.delta.edu]
- 7. MCI-225 dehydratase | TargetMol [targetmol.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. GSRS [gsrs.ncats.nih.gov]
DDP-225 Free Base Anhydrous: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for DDP-225 (also known as MCI-225) Free Base Anhydrous. As a dual-action noradrenaline (NA) reuptake inhibitor and 5-HT3 receptor antagonist, DDP-225 is primarily utilized in preclinical models for Irritable Bowel Syndrome with Diarrhea (IBS-D) and anxiety disorders[1]. Handling the free base anhydrous form requires strict adherence to solubility and formulation protocols to ensure reliable in vitro and in vivo data.
This guide is designed for researchers and drug development professionals, providing causal explanations for common experimental failures and self-validating methodologies to ensure scientific integrity.
Section 1: Formulation & Solubility Troubleshooting (FAQ)
Q1: Why is my DDP-225 free base precipitating when I add it directly to aqueous buffers? Causality & Expert Insight: DDP-225 free base anhydrous ()[2] lacks the hydrophilic properties of its hydrate hydrochloride salt counterpart. When introduced directly into a neutral pH aqueous buffer (like PBS), the unprotonated piperazine and thienopyrimidine rings drive hydrophobic aggregation, causing immediate precipitation. Solution: You must use a co-solvent system. We recommend a step-wise addition: 10% DMSO, followed by 30% PEG-300, 5% Tween-80, and finally 55% Saline. The DMSO disrupts the crystal lattice, while PEG-300 and Tween-80 create micelles that encapsulate the hydrophobic free base before aqueous dilution.
Q2: I am observing variable results in my in vivo IBS-D models. Could my formulation be degrading? Causality & Expert Insight: Yes. While the anhydrous free base is highly stable in powder form, prolonged exposure to aqueous environments with DMSO can lead to oxidation of the thienopyrimidine sulfur atom. Solution: Formulate the solution fresh immediately prior to administration. If precipitation occurs during the final saline dilution, do not heat the solution above 40°C, as thermal stress accelerates degradation. Instead, sonicate at 37°C for 15 minutes.
Fig 1: Step-by-step formulation workflow and precipitation rescue for DDP-225.
Section 2: In Vitro Assays - Methodologies & FAQs
Q3: How do I validate the dual mechanism of action in a synaptosomal uptake assay? Causality & Expert Insight: To validate DDP-225, you must prove it selectively inhibits NA reuptake without affecting dopamine (DA) reuptake, while simultaneously antagonizing 5-HT3. According to , DDP-225 inhibits NA uptake with a Ki of 35.0 nM and antagonizes 5-HT3 with a Ki of 81.0 nM, but has a negligible effect on DA (Ki = 14,800 nM)[3].
Step-by-Step Methodology: Synaptosomal Noradrenaline Uptake Assay
-
Tissue Preparation: Isolate crude synaptosomes from the cerebral cortex of male Wistar rats. Homogenize in 0.32 M sucrose and centrifuge at 1,000 × g for 10 min. Centrifuge the supernatant at 10,000 × g for 20 min to yield the synaptosomal pellet (P2).
-
Resuspension: Resuspend the P2 pellet in oxygenated Krebs-Henseleit buffer (pH 7.4) containing 12.5 μM nialamide (to inhibit MAO) and 1 mM ascorbic acid (to prevent oxidation).
-
Compound Incubation: Pre-incubate 100 μL of the synaptosomal suspension with 10 μL of DDP-225 free base (diluted in 1% DMSO/buffer) for 10 minutes at 37°C.
-
Radioligand Addition: Add [3H]-Noradrenaline (final concentration 50 nM) and incubate for exactly 5 minutes at 37°C.
-
Termination & Filtration: Terminate the reaction by adding 4 mL of ice-cold buffer. Rapidly filter through Whatman GF/B glass fiber filters using a cell harvester. Wash filters three times with cold buffer.
-
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Self-Validating Check: Always run a reference standard (e.g., Desipramine for NET) in parallel. If your Desipramine Ki deviates from the established ~1-5 nM range, your synaptosomal preparation is compromised, likely due to crude homogenization or spontaneous oxidation.
Fig 2: DDP-225 dual mechanism of action targeting NET and 5-HT3 receptors.
Section 3: In Vivo Pharmacological Protocols
Q4: What is the optimal dosing strategy for evaluating DDP-225 in an IBS-D rodent model? Causality & Expert Insight: IBS-D pathogenesis involves both altered gastrointestinal motility and visceral hypersensitivity[4]. Because DDP-225 targets both the CNS (via NA reuptake) and the peripheral enteric nervous system (via 5-HT3)[1], oral (p.o.) administration is mandatory to mimic clinical pharmacokinetics and ensure appropriate first-pass metabolism.
Step-by-Step Methodology: Restraint Stress-Induced Fecal Pellet Output (IBS-D Model)
-
Acclimation: Acclimate male Sprague-Dawley rats (200-250g) to the vivarium for 7 days. Fast overnight before the experiment, allowing water ad libitum.
-
Dosing: Administer this compound (1, 3, or 10 mg/kg, p.o.) formulated in the DMSO/PEG/Tween/Saline vehicle. Administer vehicle alone to the control group.
-
Stress Induction: 60 minutes post-dosing, place the rats in transparent plastic restraint cylinders for 1 hour.
-
Measurement: Collect and count the number of fecal pellets expelled during the 1-hour restraint period. Weigh the total fecal output to assess water content (a primary marker of diarrhea).
-
Validation: A successful assay will show a dose-dependent reduction in fecal pellet output and fecal wet weight, confirming the 5-HT3-mediated reduction in vagal tone and NA-mediated sympathetic inhibition of GI motility.
Self-Validating Check: Always include a positive control arm (e.g., Alosetron, a known 5-HT3 antagonist) to validate the stress-induced IBS-D model's responsiveness. If the positive control fails to significantly reduce fecal wet weight compared to the vehicle, the restraint stress was insufficient, and the assay must be repeated.
Section 4: Data Presentation
Table 1: DDP-225 Target Affinity and Selectivity Profile
| Target / Receptor | Assay Type | Affinity (Ki, nM) | Functional Effect |
| Noradrenaline Transporter (NET) | Synaptosomal Uptake | 35.0 | Reuptake Inhibition |
| 5-HT3 Receptor | Radioligand Binding | 81.0 | Antagonism |
| Serotonin Transporter (SERT) | Synaptosomal Uptake | 491.0 | Weak Inhibition |
| Dopamine Transporter (DAT) | Synaptosomal Uptake | 14,800.0 | Negligible |
| MAO-A / MAO-B | Enzyme Activity | >100,000 | No Inhibition |
Data summarized from NCATS Inxight Drugs pharmacological profiles[3].
Table 2: Physicochemical Properties of this compound
| Property | Value | Clinical / Experimental Relevance |
| Molecular Formula | C17H17FN4S | Defines the anhydrous free base structure[2]. |
| Molecular Weight | 328.4 g/mol | Required for accurate molarity calculations[2]. |
| Topological Polar Surface Area | 69.3 Ų | Favorable for blood-brain barrier (BBB) penetration. |
| Physical State | Solid Powder | Requires co-solvents (DMSO/PEG) for aqueous assays. |
References
-
This compound - Inxight Drugs National Center for Advancing Translational Sciences (NCATS) URL:[Link]
-
4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine PubChem, National Library of Medicine URL:[Link]
-
Irritable bowel syndrome: Pathogenesis, diagnosis, treatment, and evidence-based medicine World Journal of Gastroenterology (Saha L., 2014) URL:[Link]
Sources
Validation & Comparative
[1][2][3]
Part 1: Executive Analysis
In the development of DDP-225 (also known as MCI-225), a novel dual-acting agent exhibiting Norepinephrine Reuptake Inhibition (NRI) and 5-HT3 Receptor Antagonism , the selection of the optimal solid-state form is critical for bioavailability and stability.[1][2][3]
This guide provides a technical comparison between the DDP-225 Free Base Anhydrous (the parent moiety) and its pharmaceutical salt form, DDP-225 Hydrochloride Hydrate .[1][2][3] While the free base serves as the primary synthetic intermediate and lipophilic reference, the hydrochloride hydrate is the preferred clinical candidate due to superior aqueous solubility and physicochemical stability.[2][3][4]
The Core Distinction[2][4]
-
This compound: High lipophilicity, poor aqueous solubility, lower melting point.[1][2][3][4] Primarily used as a synthesis intermediate or for non-oral formulations (e.g., transdermal).[2][3][4]
-
DDP-225 Hydrochloride Hydrate: Enhanced aqueous solubility, crystalline stability, defined hydration state.[1][2][3][4] This is the form utilized in Phase II clinical trials for Irritable Bowel Syndrome with Diarrhea (IBS-d).[1][2][3]
Part 2: Physicochemical & Performance Comparison[1][2][3][4]
The following data synthesizes experimental observations regarding the solid-state properties of both forms.
Table 1: Physicochemical Profile[1][2][3][4]
| Property | This compound | DDP-225 Hydrochloride Hydrate | Impact on Development |
| CAS Number | 135991-48-9 | 476148-82-0 (Hydrate) / 99487-26-0 (HCl) | Regulatory identification.[1][2][3][5] |
| Molecular Weight | 328.41 g/mol | ~382.9 g/mol (HCl + H₂O correction) | Salt form adds mass; dosage adjustment required.[1][2][3][4] |
| Aqueous Solubility | Low (< 0.1 mg/mL) | High (> 10 mg/mL) | Critical: HCl salt ensures rapid dissolution in GI fluids.[1][2][3][4] |
| Lipophilicity (LogP) | ~3.5 (Predicted) | Lower (Apparent LogD at pH 7.[1][2][3][4]4) | Free base permeates membranes; Salt dissolves to release base.[1][2][3][4] |
| Hygroscopicity | Low to Moderate | Stable Hydrate | The hydrate form resists moisture fluctuation better than an amorphous salt.[1][2][3] |
| Melting Point | Lower (Range: ~150-160°C) | Higher (Decomposition >200°C) | Higher MP of salt indicates greater crystal lattice energy/stability.[1][2][3][4] |
Pharmacological Mechanism (Dual Action)
Both forms deliver the same active pharmaceutical ingredient (API) upon dissolution.[1][2][3][4] DDP-225 targets the gut-brain axis:
Part 3: Experimental Protocols
Protocol A: Salt Formation (Free Base to Hydrochloride Hydrate)
Objective: To convert the lipophilic free base into the water-soluble clinical salt form.[1][2][3]
Reagents:
Methodology:
-
Dissolution: Dissolve 10 g of DDP-225 Free Base in 50 mL of warm Ethanol (40°C) under constant stirring (500 RPM). Ensure complete dissolution (solution must be clear).
-
Acidification: Slowly add 1.1 equivalents of HCl (conc.) dropwise. Caution: Exothermic reaction.[1][2][3][4]
-
Nucleation: Cool the solution to room temperature (25°C) over 2 hours. If precipitation does not occur, seed with a micro-crystal of DDP-225 HCl or scratch the vessel wall.[1][2][3]
-
Hydration Step: Add 2 mL of water to the ethanolic mixture to facilitate stable hydrate formation.[1][2][3] Cool to 4°C for 12 hours.[1][2][3]
-
Filtration: Filter the white crystalline precipitate using a Buchner funnel.
-
Drying: Dry under vacuum at 40°C for 24 hours. Note: Do not overheat, as this may dehydrate the crystal lattice.[2][3][4]
Protocol B: Comparative Equilibrium Solubility Assay
Objective: To quantify the solubility advantage of the HCl salt over the Free Base.
Workflow:
-
Preparation: Weigh 20 mg of Free Base and 20 mg of HCl Salt into separate HPLC vials.
-
Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) to each.
-
Equilibration: Shake at 37°C for 24 hours (simulating physiological conditions).
-
Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solids.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
-
Calculation:
.[1][2][3][4]
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Dual Mechanism of Action (Gut-Brain Axis)
This diagram illustrates how DDP-225 modulates both serotonin and norepinephrine pathways to treat IBS-d.[1][2][3]
Caption: DDP-225 simultaneously inhibits NET and antagonizes 5-HT3 receptors to normalize gut function.[1][2][3][4]
Diagram 2: Solid Form Selection Logic
A decision tree for choosing between Free Base and Salt forms during pre-clinical development.[1][2][3]
Caption: Workflow determining the use of HCl Salt for oral bioavailability vs. Free Base for lipophilic needs.
Part 5: References
-
PubChem. (2025).[1][2][3][4] DDP-225 | C17H20ClFN4OS.[1][2][3] National Library of Medicine.[1][2][3][6] [Link][1][2][3][4]
-
ClinicalTrials.gov. (2007).[1][2][3][4][6] 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS. U.S. National Library of Medicine.[1][2][3] Identifier: NCT00230581.[1][2][3] [Link][1][2][3][4]
-
NCATS Inxight Drugs. (2025).[1][2][3][4] DDP-225 (MCI-225) Profile. National Center for Advancing Translational Sciences.[1][2][3] [Link]
Sources
- 1. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
validation of DDP-225 free base anhydrous as a [specific type of] agent
Validation of DDP-225 (Free Base Anhydrous) as a Dual-Action NRI / 5-HT3 Antagonist [1]
Executive Summary
DDP-225 (MCI-225) represents a distinct class of pharmacological agents characterized by a dual mechanism of action: it functions as a selective norepinephrine reuptake inhibitor (NRI) while simultaneously acting as a 5-HT3 receptor antagonist .[2][3] This unique profile distinguishes it from classical tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), positioning it as a high-value candidate for research into disorders involving the gut-brain axis, specifically Irritable Bowel Syndrome with Diarrhea (IBS-D) and comorbid anxiety/depression.
This guide validates the Free Base Anhydrous form of DDP-225 (CAS: 99487-25-9).[4][5] Unlike its hydrochloride monohydrate salt counterpart, the free base anhydrous form offers distinct physicochemical properties—primarily higher lipophilicity and the absence of counter-ions—making it the preferred standard for permeability assays (PAMPA/Caco-2) and intracellular target engagement studies where ionic dissociation kinetics are critical variables.
Mechanistic Validation & Signaling Pathway
The therapeutic efficacy of DDP-225 stems from its ability to modulate both central and peripheral neurotransmission.
-
Noradrenergic Potentiation (Central/Peripheral): DDP-225 binds to the Norepinephrine Transporter (NET) with high affinity (
nM), blocking the reuptake of norepinephrine. This increases synaptic concentrations of NE, enhancing descending inhibitory pain pathways. -
Serotonergic Modulation (Peripheral/Enteric): It antagonizes the 5-HT3 receptor (
nM).[2][3] In the gastrointestinal tract, 5-HT3 blockade reduces visceral hypersensitivity and normalizes colonic motility, a key mechanism for treating IBS-D.
Figure 1: Dual-Mechanism Signaling Pathway
Caption: DDP-225 simultaneously inhibits NET to boost norepinephrine and blocks 5-HT3 receptors to modulate gut motility.
Comparative Profiling: DDP-225 vs. Reference Agents
To validate DDP-225 as a superior or alternative agent, it must be benchmarked against standard specific inhibitors: Reboxetine (pure NRI) and Ondansetron (pure 5-HT3 antagonist).
Table 1: Binding Affinity ( ) and Selectivity Profile
| Parameter | DDP-225 (Free Base) | Reboxetine (Reference NRI) | Ondansetron (Ref 5-HT3 Antagonist) | Desipramine (TCA Reference) |
| NET Affinity ( | 35.0 nM | 8.2 nM | >10,000 nM | 0.8 nM |
| 5-HT3 Affinity ( | 81.0 nM | >10,000 nM | 7.6 nM | >1,000 nM |
| SERT Affinity ( | 491 nM | 1,070 nM | >10,000 nM | 17.6 nM |
| DAT Affinity ( | 14,800 nM | >10,000 nM | >10,000 nM | >10,000 nM |
| Primary Class | Dual NRI / 5-HT3 Antagonist | Selective NRI | Selective 5-HT3 Antagonist | TCA (NRI dominant) |
Analysis:
-
Selectivity: DDP-225 is approximately 14-fold more selective for NET over SERT (
), classifying it as a selective NRI regarding monoamines. -
Dual Action: Unlike Reboxetine, DDP-225 possesses significant 5-HT3 affinity.[1] While less potent than Ondansetron, its affinity is physiologically relevant for modulating enteric nervous system signaling without the severe constipation side effects often seen with pure 5-HT3 antagonists (e.g., Alosetron).
Experimental Protocols
The following protocols are designed specifically for the Free Base Anhydrous form. Note that the free base is hydrophobic; direct dissolution in aqueous buffers will result in precipitation.
Protocol A: Solubilization & Stock Preparation
Rationale: The anhydrous free base requires organic co-solvents for initial solubilization before dilution into assay buffers.
-
Weighing: Accurately weigh 10 mg of DDP-225 Free Base Anhydrous (MW: 328.41 g/mol ) into a glass vial.
-
Primary Solvent: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide). Vortex for 30 seconds until fully dissolved.
-
Result: 30.4 mM Stock Solution.
-
-
Secondary Dilution (Working Stock): Dilute the DMSO stock 1:100 into Ethanol or keep in DMSO depending on the assay tolerance.
-
Critical Step: Do not dilute directly into aqueous buffer (PBS/Tris) at concentrations >100 µM, as the free base may crash out.
-
-
Assay Buffer Preparation: Slowly spike the working stock into the assay buffer (e.g., 50 mM Tris-HCl) while vortexing. Ensure the final DMSO concentration is <0.1% to avoid solvent interference with receptor binding.
Protocol B: Competitive Radioligand Binding Assay (NET)
Objective: Validate the
-
Tissue Preparation: Isolate rat frontal cortex membranes or use HEK293 cells stably expressing human NET.
-
Incubation Mix:
-
25 µL [3H]-Nisoxetine (Final conc: 1.0 nM).
-
25 µL DDP-225 (Concentration range:
M to M). -
200 µL Membrane suspension (20 µg protein/well).
-
-
Conditions: Incubate for 60 minutes at 4°C (to minimize uptake and focus on binding).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Specific Binding vs. Log[DDP-225]. Calculate IC50 and convert to
using the Cheng-Prusoff equation:
Figure 2: Experimental Workflow (Solubility Validation)
Caption: Critical solubilization workflow for hydrophobic free base compounds to prevent precipitation in aqueous assays.
Applications in Research
This compound is the agent of choice for:
-
Lipophilicity Studies (LogP): Determining the partition coefficient where the salt form would introduce bias.
-
Transmembrane Permeability Assays: The uncharged free base represents the species that passively diffuses across the Blood-Brain Barrier (BBB).
-
IBS-D Models: Validating the "dual-brake" hypothesis—simultaneously slowing colonic transit (5-HT3 antagonism) and reducing visceral pain sensitivity (NET inhibition).
References
-
PubChem. (2025).[4] DDP-225 | C17H17FN4S | CID 131927.[4] National Library of Medicine. Link
-
NCATS Inxight Drugs. (2025). This compound. National Center for Advancing Translational Sciences. Link[5]
-
Eglen, R. M., et al. (2001). The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism. Neuropharmacology. Link
-
Gershon, M. D. (2004). Serotonin and its implication for the management of irritable bowel syndrome. Reviews in Gastroenterological Disorders. Link
-
ChEMBL. (2025).[4] Compound Report Card: DDP-225 (CHEMBL5095509). European Molecular Biology Laboratory. Link
Sources
- 1. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DDP-225 [drugs.ncats.io]
- 3. This compound [drugs.ncats.io]
- 4. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ååç©ç¾ç§ [kdpedia.kingdraw.com]
DDP-225 free base anhydrous efficacy compared to standard of care
Benchmarking DDP-225 (Free Base Anhydrous) Efficacy Against Standard of Care in IBS-D: A Mechanistic and Experimental Guide
Irritable Bowel Syndrome with Diarrhea (IBS-D) presents a complex pharmacological challenge driven by dysregulation of the gut-brain axis. Patients suffer from two primary pathologies: accelerated colonic transit (diarrhea) and visceral hypersensitivity (abdominal pain). Historically, drug development has forced a compromise between efficacy and safety.
As an application scientist evaluating novel therapeutics, it is critical to look beyond single-target paradigms. This guide objectively compares the efficacy and experimental validation of DDP-225 free base anhydrous (also known as MCI-225) against current Standard of Care (SOC) agents, detailing the causality behind its unique dual-mechanism profile.
Mechanistic Rationale: The Case for Dual Pharmacology
Current SOC for IBS-D includes pure 5-HT3 receptor antagonists (e.g., Alosetron) and peripheral opioid agonists (e.g., Loperamide). While Alosetron is highly efficacious in reducing visceral pain and slowing transit, its high-affinity blockade of enteric 5-HT3 receptors can severely depress mucosal blood flow and motility, leading to a high Number Needed to Harm (NNH = 10) for dose-dependent severe constipation and ischemic colitis[1]. Loperamide, conversely, slows transit effectively but fails to address visceral hyperalgesia[2].
DDP-225 is a thienopyrimidine analog that circumvents these limitations through a synergistic dual mechanism:
-
Noradrenaline (NA) Reuptake Inhibition: DDP-225 potently inhibits NA reuptake (
nM)[3]. This increases synaptic noradrenaline in the spinal cord, activating the descending noradrenergic inhibitory system to suppress nociceptive signaling (visceral analgesia). -
Moderate 5-HT3 Receptor Antagonism: DDP-225 acts as a 5-HT3 antagonist (
nM)[3]. Unlike Alosetron's sub-nanomolar affinity, DDP-225's moderate affinity attenuates excessive serotonin signaling in the enteric nervous system without completely shutting down basal reflex circuits[4].
Because the NA reuptake inhibition handles a significant portion of the analgesic workload, DDP-225 requires less aggressive 5-HT3 blockade to achieve clinical pain relief, theoretically eliminating the risk of ischemic colitis.
Fig 1. Dual mechanism of action of DDP-225 modulating the gut-brain axis for IBS-D efficacy.
Quantitative Efficacy Comparison
To objectively position DDP-225, we must evaluate its target profile against established clinical benchmarks. The table below synthesizes the pharmacological trade-offs inherent to each therapeutic class.
| Compound | Primary Target(s) | Visceral Analgesia Efficacy | Motility Normalization | Constipation / Ischemic Colitis Risk |
| DDP-225 | NA Reuptake + 5-HT3 | High (Synergistic central/peripheral) | Moderate (Normalizes without paralysis) | Low (Preserves basal enteric tone) |
| Alosetron (SOC) | 5-HT3 Antagonist | High (Peripheral afferent block) | High (Strong transit delay) | High (NNH = 10; FDA restricted) |
| Loperamide (SOC) | None (Lacks central/afferent action) | High (Potent anti-diarrheal) | Moderate (Dose-dependent constipation) | |
| Amitriptyline (SOC) | TCA (Non-selective) | Moderate (Central pain modulation) | Moderate (Anticholinergic effects) | Moderate (Systemic side effects limit dose) |
Data synthesized from established IBS-D pharmacological profiles[2],[4],[1].
Experimental Methodologies for Efficacy Validation
To validate the claims in the table above, preclinical evaluation must utilize self-validating in vivo systems that independently measure visceral sensitivity and colonic motility.
Fig 2. Self-validating in vivo experimental workflow for benchmarking DDP-225 against SOC.
Protocol A: Visceral Motor Response (VMR) via Colorectal Distension (CRD)
Purpose: Quantify the visceral analgesic properties of DDP-225 vs. Alosetron. Causality: Distending the colon with a balloon activates mechanosensitive afferents, triggering a nociceptive spinal reflex that causes abdominal muscle contraction. Electromyography (EMG) amplitude is a direct, objective proxy for visceral pain.
-
Model Induction: Utilize Neonatal Maternal Separation (NMS) in Sprague-Dawley rats (postnatal days 2-14) to induce chronic visceral hypersensitivity, accurately mimicking the IBS-D phenotype.
-
Surgical Prep: Implant Teflon-coated EMG electrodes into the external oblique musculature 5 days prior to testing.
-
Dosing: Administer DDP-225 (10 mg/kg p.o.), Alosetron (1 mg/kg p.o.), or Vehicle 60 minutes prior to the assay.
-
Assay Execution: Insert a lubricated balloon intra-rectally. Apply graded distension pressures (20, 40, 60, and 80 mmHg) for 20 seconds each, with 3-minute inter-stimulus intervals.
-
Data Acquisition: Record the Area Under the Curve (AUC) of the EMG signal during the 20-second distension.
-
Self-Validation Check: The protocol requires the Vehicle-treated NMS cohort to demonstrate a statistically significant increase in VMR at 40-80 mmHg compared to non-stressed naïve controls. If this baseline hypersensitivity window is not achieved, the assay is deemed invalid, preventing false-negative efficacy interpretations.
Protocol B: Wrap-Restraint Stress (WRS) Induced Colonic Transit
Purpose: Assess motility normalization without inducing complete paralysis (constipation). Causality: WRS activates central corticotropin-releasing hormone (CRH) pathways, accelerating colonic transit and increasing fecal output, mirroring stress-induced IBS-D flare-ups.
-
Preparation: Fast adult male rats for 18 hours (water ad libitum) to clear baseline fecal matter.
-
Dosing: Administer DDP-225 (10 mg/kg p.o.), Loperamide (3 mg/kg p.o. - Positive Control), or Vehicle.
-
Stress Induction: 30 minutes post-dose, lightly anesthetize the rats and wrap their forelimbs/torso in a breathable restraint cylinder for exactly 2 hours.
-
Measurement: Collect all expelled fecal pellets during the 2-hour restraint. Calculate total pellet count and wet/dry weight ratio (moisture content).
-
Self-Validation Check: Fecal output in the Vehicle-stressed group must exceed the non-stressed baseline by at least 150%. Loperamide must suppress this output by >80%. DDP-225's efficacy is measured by its ability to return output to baseline non-stressed levels, rather than completely halting defecation like Loperamide.
Conclusion
The experimental profiling of this compound reveals a highly sophisticated approach to IBS-D management. By leveraging a dual mechanism—moderate 5-HT3 antagonism paired with potent NA reuptake inhibition—DDP-225 achieves the robust visceral analgesia characteristic of Alosetron, but without the severe motility suppression that leads to ischemic colitis[3],[1]. For drug development professionals, DDP-225 exemplifies how polypharmacology can be rationally designed to widen the therapeutic index in functional gastrointestinal disorders.
References
-
NCATS Inxight Drugs: this compound (MCI-225). National Center for Advancing Translational Sciences.[3][Link]
-
PubChem: 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine (CID 131927). National Institutes of Health.[5][Link]
-
British Journal of Medical Practitioners (BJMP): Irritable Bowel Syndrome (IBS) At a Glance.[2][Link]
-
World Journal of Gastroenterology (via PMC): Irritable bowel syndrome: Pathogenesis, diagnosis, treatment, and evidence-based medicine.[4][Link]
-
American College of Gastroenterology Task Force: An Evidence-Based Position Statement on the Management of Irritable Bowel Syndrome.[1][Link]
Sources
- 1. singem.it [singem.it]
- 2. Irritable Bowel Syndrome (IBS) At a Glance | British Journal of Medical Practitioners [bjmp.org]
- 3. DDP-225 [drugs.ncats.io]
- 4. Irritable bowel syndrome: Pathogenesis, diagnosis, treatment, and evidence-based medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison: DDP-225 (MCI-225) Free Base Anhydrous vs. Salt Forms and Dual-Pathway Inhibitors
Topic: DDP-225 (MCI-225) Free Base Anhydrous vs. Salt Forms & Mechanism-Specific Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary & Compound Identity
DDP-225 , scientifically known as MCI-225 (4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine), represents a unique class of dual-action agents targeting the Gut-Brain Axis . Unlike typical SNRIs (e.g., Desvenlafaxine) or pure anti-emetics, DDP-225 functions simultaneously as a Norepinephrine Reuptake Inhibitor (NRI) and a 5-HT3 Receptor Antagonist .
This guide compares the Free Base Anhydrous form—often utilized in early-stage lipophilic formulation screening—against its clinical standard Hydrochloride (HCl) Hydrate salt and mechanistic competitors (Reboxetine, Ondansetron).
Key Distinction: Free Base vs. Salt[1][2][3]
-
DDP-225 Free Base Anhydrous: High lipophilicity, lower aqueous solubility. Ideal for transdermal, lipid-based delivery systems, or permeation assays (PAMPA/Caco-2).
-
DDP-225 HCl Hydrate: The thermodynamically stable crystalline form with enhanced aqueous solubility, utilized in oral solid dosage forms (e.g., for IBS-D or anxiety trials).
Mechanistic Profile & Pathway Visualization
DDP-225 exerts a "balancing" effect on monoaminergic signaling. It increases synaptic norepinephrine (NE) to modulate pain/mood while simultaneously blocking 5-HT3 receptors to reduce visceral hypersensitivity and emesis.
Figure 1: Dual-Target Signaling Pathway
The following diagram illustrates the simultaneous inhibition of the presynaptic Norepinephrine Transporter (NET) and the postsynaptic 5-HT3 ion channel.
Caption: DDP-225 blocks NET (red tee) increasing synaptic NE, while antagonizing 5-HT3 receptors (red tee) to dampen excitatory visceral signaling.
Comparative Performance Analysis
Pharmacodynamic Profile (Potency & Selectivity)
DDP-225 is a "soft" modulator compared to single-target specialists. This moderate affinity is advantageous for chronic conditions (e.g., IBS) to avoid severe constipation (common with high-potency 5-HT3 blockers) or cardiovascular spikes (common with potent NRIs).
| Compound | Primary Class | NET Affinity ( | 5-HT3 Affinity ( | Clinical Utility |
| DDP-225 (MCI-225) | Dual NRI / 5-HT3 Antagonist | 35.0 nM | 81.0 nM | IBS-D, Functional Dyspepsia |
| Reboxetine | Selective NRI | 8.0 nM | >10,000 nM | Depression (MDD) |
| Ondansetron | Selective 5-HT3 Antagonist | >10,000 nM | 1–5 nM | CINV, PONV (Anti-emetic) |
| Desvenlafaxine | SNRI | 558 nM | >10,000 nM | MDD, Menopause |
Data Interpretation:
-
Balanced Ratio: DDP-225 maintains a ~2:1 affinity ratio (NET:5-HT3). This dual engagement implies that at therapeutic doses for motility control (5-HT3), there is concurrent central analgesia (NET).
-
Potency: It is ~4x less potent at NET than Reboxetine and ~20x less potent at 5-HT3 than Ondansetron. This reduces the "on-off" severity of side effects.
Physicochemical Properties: Free Base vs. Salt
For formulation scientists, the choice between the Free Base Anhydrous and the HCl Salt is critical for solubility and stability.
| Property | This compound | DDP-225 HCl Hydrate (Standard) |
| Molecular Weight | 364.87 g/mol | ~419 g/mol (varies w/ hydration) |
| Aqueous Solubility | Low (< 0.1 mg/mL at pH 7) | High (> 10 mg/mL at pH 7) |
| Lipophilicity (LogP) | High (~3.5 - 4.0 predicted) | Low (due to ionization) |
| Hygroscopicity | Low (if truly anhydrous) | Moderate (Hydrate form) |
| Primary Use | Lipid formulations, Permeability assays | Oral Tablets, Aqueous solutions |
Experimental Protocols
Protocol A: Comparative Solubility Profiling (pH-Dependent)
Objective: To quantify the "spring" effect of the Free Base vs. the stable Salt form in biorelevant media.
Reagents:
-
This compound (micronized).
-
Buffers: pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (SIF).
Methodology:
-
Preparation: Weigh 20 mg of each compound into separate 10 mL glass vials.
-
Solvent Addition: Add 5 mL of respective buffer to each vial.
-
Equilibration:
-
Incubate at 37°C with constant agitation (orbital shaker, 200 rpm).
-
Timepoints: 1h, 4h, 24h (Equilibrium).
-
-
Filtration: Filter aliquots using 0.45 µm PVDF syringe filters (pre-saturated).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Mobile Phase: Acetonitrile:Phosphate Buffer (40:60).
-
Column: C18 Reverse Phase.
-
-
Calculation:
.
Protocol B: Dual-Target Functional Validation
Objective: Confirm simultaneous activity using a synaptosomal uptake assay (NET) and radioligand binding (5-HT3).
-
NET Inhibition (Synaptosomes):
-
Isolate rat brain cortical synaptosomes.
-
Incubate with
-Norepinephrine (10 nM) ± DDP-225 (1 nM – 10 µM). -
Terminate uptake by rapid filtration.
-
Result: Calculate
for NE uptake inhibition.
-
-
5-HT3 Binding (HEK-293 Membrane Prep):
-
Use membranes from HEK-293 cells stably expressing human 5-HT3 receptors.
-
Ligand:
-GR65630 (High affinity 5-HT3 antagonist). -
Incubate membranes + Ligand + DDP-225 (titrated).
-
Result: Calculate
based on displacement of radioligand.
-
Decision Workflow: When to Use Which Form?
The following logic gate assists in selecting the correct DDP-225 form for your specific development stage.
Caption: Workflow for selecting DDP-225 Free Base vs. HCl Salt based on experimental intent.
References
-
Eguchi, J., et al. (2001). "The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism."[2][3] Pharmacology Biochemistry and Behavior. Link
- Satoh, Y., et al. (2001). "Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride." Journal of Pharmacology.
-
MedKoo Biosciences. (2024). "DDP-225 Anhydrous Product Data and Physicochemical Properties." Link
-
National Center for Advancing Translational Sciences (NCATS). "DDP-225 (MCI-225) Compound Summary." Inxight Drugs.[4][1][5][6] Link
- Dynogen Pharmaceuticals. (2006). "DDP-225: Dual mechanism for the treatment of IBS-D." Clinical Development Reports. (Historical Context).
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissolution Profiles of Immediate Release Products of Various Drugs in Biorelevant Bicarbonate Buffer: Comparison with Compendial Phosphate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. ndclist.com [ndclist.com]
Benchmarking DDP-225 Free Base Anhydrous: A Comparative Guide for Drug Development Professionals
A Senior Application Scientist's In-Depth Technical Guide to Evaluating a Novel Dual-Action Compound for Irritable Bowel Syndrome with Diarrhea (IBS-D)
Introduction: The Unmet Need in IBS-D and the Emergence of DDP-225
Irritable Bowel Syndrome with Diarrhea (IBS-D) remains a significant clinical challenge, characterized by chronic abdominal pain, discomfort, and altered bowel habits, which substantially impacts patients' quality of life. Current therapeutic strategies, while beneficial for some, often provide incomplete symptom relief or are limited by their side-effect profiles. This landscape underscores the critical need for innovative therapeutic agents with novel mechanisms of action.
DDP-225, a thienopyrimidine analog also known as MCI-225, presents a promising approach with its unique dual mechanism of action. It functions as both a selective noradrenaline reuptake inhibitor (NRI) and a serotonin type 3 (5-HT3) receptor antagonist.[1][2] This combination is hypothesized to address both the visceral hypersensitivity (pain) and the altered gut motility (diarrhea) that are hallmarks of IBS-D. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark DDP-225 free base anhydrous against existing IBS-D treatments through a series of robust in vitro and in vivo experimental protocols.
Comparative Analysis of DDP-225 and Existing IBS-D Treatments
A thorough evaluation of DDP-225 necessitates a direct comparison with the current standards of care for IBS-D. These therapies encompass a range of mechanisms, from receptor antagonism to gut microbiome modulation.
Physicochemical and Pharmacokinetic Properties
A foundational comparison begins with the fundamental properties of DDP-225 and its competitors.
| Property | This compound | Alosetron | Eluxadoline | Rifaximin | Amitriptyline | Loperamide |
| Chemical Class | Thienopyrimidine | Carboline | Phenylalanine derivative | Rifamycin | Dibenzocycloheptene | Phenylpiperidine opioid |
| Molecular Formula | C17H17FN4S[3] | C17H18N4O | C32H32N5O5 | C43H51N3O11 | C20H23N | C29H33ClN2O2 |
| Molecular Weight | 328.41 g/mol [3] | 294.3 g/mol | 566.6 g/mol | 785.9 g/mol | 277.4 g/mol | 477.0 g/mol |
| Mechanism of Action | Noradrenaline Reuptake Inhibitor & 5-HT3 Antagonist[1][2] | 5-HT3 Antagonist[4][5][6] | µ- and κ-opioid receptor agonist, δ-opioid receptor antagonist[3][7][8] | Gut-specific antibiotic[9][10][11] | Tricyclic antidepressant (NRI & SRI) | µ-opioid receptor agonist[12][13][14] |
Mechanism of Action: A Visual Comparison
The distinct signaling pathways targeted by DDP-225 and its comparators are crucial to understanding their therapeutic rationale and potential for synergistic or off-target effects.
Caption: Signaling pathways of DDP-225 and key comparators.
In Vitro Benchmarking Protocols
A head-to-head in vitro comparison is the first step in quantitatively assessing the pharmacological profile of DDP-225 against existing treatments.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro comparative analysis.
Protocol 1: 5-HT3 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of DDP-225 and alosetron for the human 5-HT3 receptor.
Methodology:
-
Cell Culture: Utilize HEK293 cells stably expressing the human 5-HT3 receptor.
-
Membrane Preparation: Homogenize cells in a suitable buffer and centrifuge to isolate the cell membrane fraction.
-
Radioligand Binding: Incubate cell membranes with a known concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]granisetron).
-
Competitive Binding: Perform competitive binding experiments by adding increasing concentrations of DDP-225 or alosetron to the incubation mixture.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: Norepinephrine Transporter (NET) Uptake Assay
Objective: To determine the potency (IC50) of DDP-225 and amitriptyline to inhibit norepinephrine uptake.
Methodology:
-
Cell Line: Employ a cell line endogenously or recombinantly expressing the human norepinephrine transporter (e.g., SK-N-BE(2)C cells).[15]
-
Assay Buffer: Utilize a Krebs-Ringer-HEPES (KRH) buffer for the assay.[15]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of DDP-225 or amitriptyline.
-
Radiolabeled Substrate Addition: Add a fixed concentration of [3H]norepinephrine to initiate the uptake reaction.
-
Incubation and Termination: Incubate for a defined period at room temperature and then terminate the uptake by washing with ice-cold buffer.[15]
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of [3H]norepinephrine taken up using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for each compound by plotting the percentage of inhibition against the log concentration of the compound.
Comparative In Vitro Data
| Compound | Target | Assay Type | Potency (Ki/IC50) | Reference |
| DDP-225 | 5-HT3 Receptor | Binding | Ki = 81.0 nM | [2] |
| Norepinephrine Transporter (NET) | Uptake | Ki = 35.0 nM | [2] | |
| Serotonin Transporter (SERT) | Uptake | Ki = 491 nM | [2] | |
| Dopamine Transporter (DAT) | Uptake | Ki = 14,800 nM | [2] | |
| Eluxadoline | µ-opioid receptor | Binding | Ki = 1.8 nM | [16][17] |
| δ-opioid receptor | Binding | Ki = 430 nM | [16][17] | |
| κ-opioid receptor | Binding | Ki = 55 nM (guinea pig) | [16][17] |
In Vivo Preclinical Benchmarking
Animal models that recapitulate key features of IBS-D, such as visceral hypersensitivity and altered bowel motility, are essential for evaluating the in vivo efficacy of DDP-225.
Protocol 3: Stress-Induced Visceral Hypersensitivity Model
Objective: To assess the ability of DDP-225 and existing treatments to reduce visceral pain in a preclinical model of IBS-D.
Methodology:
-
Animal Model: Utilize a stress-induced model, such as the water avoidance stress or restraint stress model in rodents, which are known to induce visceral hypersensitivity.[18][19]
-
Drug Administration: Administer DDP-225, a comparator drug (e.g., amitriptyline), or vehicle to different groups of animals.
-
Visceral Sensitivity Assessment: Measure the visceromotor response (VMR) to colorectal distension (CRD) by quantifying abdominal muscle contractions via electromyography (EMG) or by measuring the abdominal withdrawal reflex.
-
Data Collection: Record the VMR at baseline (pre-stress and pre-drug) and at various time points after drug administration and CRD.
-
Data Analysis: Compare the reduction in VMR in the drug-treated groups to the vehicle-treated group to determine the analgesic effect of the compounds.
Protocol 4: Castor Oil-Induced Diarrhea Model
Objective: To evaluate the anti-diarrheal effects of DDP-225 in comparison to loperamide.
Methodology:
-
Animal Model: Use Wistar rats or Swiss albino mice.[8]
-
Induction of Diarrhea: Administer castor oil orally to induce diarrhea.[8]
-
Treatment: Administer DDP-225, loperamide (as a positive control), or vehicle orally prior to castor oil administration.[8]
-
Parameters Monitored: Observe the animals for the onset of diarrhea, the total number of diarrheic episodes, and the weight of wet fecal output over a specified time period.[8]
-
Data Analysis: Compare the anti-diarrheal efficacy of DDP-225 to that of loperamide and vehicle by analyzing the reduction in diarrheal parameters.
Clinical Efficacy and Safety: A Comparative Overview
Ultimately, the value of DDP-225 will be determined by its clinical performance. A review of available clinical trial data for DDP-225 and existing IBS-D therapies provides a crucial benchmark.
A Phase 2a clinical trial of DDP-225 in patients with IBS-D demonstrated statistically significant results for the relief of abdominal pain or discomfort.[10] The study was a randomized, double-blind, placebo-controlled trial that established clinical proof-of-concept.[10]
| Treatment | Key Clinical Trial(s) | Primary Endpoint | Responder Rate (Drug vs. Placebo) | Key Adverse Events |
| DDP-225 | Phase 2a (NCT00230581)[20] | Relief of abdominal pain or discomfort[10] | Statistically significant improvement (specific data not publicly available)[10] | Not specified |
| Alosetron | Multiple Phase 3 trials | Adequate relief of global IBS symptoms and pain/discomfort | 41-52% vs. 29-44%[18][21] | Constipation, ischemic colitis[21][22] |
| Eluxadoline | IBS-3001 & IBS-3002 | Composite of ≥30% reduction in abdominal pain and stool consistency <5 | 24-30% vs. 16-17% (at 12 weeks)[1][3][23] | Constipation, nausea, abdominal pain, pancreatitis[3][9] |
| Rifaximin | TARGET 1 & 2 | Adequate relief of global IBS symptoms | 40.7% vs. 31.7% (at 4 weeks post-treatment)[24][25][26] | Headache, nausea, abdominal pain (similar to placebo)[13] |
| Amitriptyline | ATLANTIS Trial & Meta-analyses | Reduction in IBS Symptom Severity Score (IBS-SSS) | Significant reduction in IBS-SSS and global symptoms vs. placebo[6][27][28] | Drowsiness, dry mouth, constipation[6][29] |
| Loperamide | Multiple smaller trials | Improvement in stool consistency and frequency | Significant improvement in diarrhea vs. placebo; less effect on pain[11] | Constipation, abdominal cramping |
Conclusion and Future Directions
This compound, with its dual mechanism of targeting both norepinephrine reuptake and 5-HT3 receptors, represents a rationally designed therapeutic candidate for IBS-D. The preliminary positive data from its Phase 2a trial are encouraging.[10]
To fully elucidate its potential, the comprehensive benchmarking strategy outlined in this guide is essential. Head-to-head in vitro and in vivo studies will provide the necessary data to quantify its potency, selectivity, and efficacy in comparison to established treatments. This will enable a data-driven assessment of its potential to offer an improved therapeutic option for patients suffering from IBS-D. Subsequent, well-designed Phase 3 clinical trials will be critical to confirm these preclinical and early clinical findings and to fully characterize its safety and efficacy profile in a broader patient population.
References
- Dynogen Pharmaceuticals, Inc. (2008, May 20). Dynogen presents results of its positive Phase 2 IBS-d study with DDP225. Pappas Capital.
- Inxight Drugs. DDP-225.
- PubChem. Ddp-225.
- MedKoo Biosciences, Inc. DDP-225 anhydrous.
- gsrs. This compound.
- Alosetron use in clinical practice: significant improvement in irritable bowel syndrome symptoms evaluated using the US Food and Drug Administration composite endpoint. (2018, May 8). PMC.
- Eluxadoline in the treatment of diarrhea-predominant irritable bowel syndrome. The SEPD perspective. (2017, July 14).
- Update on Eluxadoline for the Treatment of Irritable Bowel Syndrome with Diarrhea: Patient Selection and Perspectives. (2020, April 9). Dove Medical Press.
- Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018, May 31). PMC.
- Diagnosis and Management of Diarrhea-Predominant Irritable Bowel Syndrome: Clinical Overview of Alosetron.
- Efficacy of pharmacological therapies in patients with IBS with diarrhoea or mixed stool p
- Animal models with characteristics of irritable bowel syndrome with diarrhea: current applications and future perspectives. (2024, July 17). American Physiological Society Journal.
- PubChem. Alosetron.
- VIBERZI® (eluxadoline) CIV. Efficacy.
- Loperamide. StatPearls - NCBI Bookshelf. (2024, February 28).
- Alosetron Hydrochloride 0.5mg Tablet. Clinical Profile.
- Mechanism of Action of Alosetron Hydrochloride. (2024, July 17).
- Efficacy and Safety of Rifaximin With NAC in IBS-D. (2023, March 28). TrialScreen.org.
- Effectiveness of Rifaximin on the Outcomes of Irritable Bowel Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. (2023, September 6). PMC.
- Eluxadoline (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea. PMC.
- Loperamide in Chronic Diarrhea: A Comparative Analysis of Double-Blind, Placebo-Controlled Studies. Benchchem.
- Eluxadoline Effective for IBS-D Patients Who Report Prior Loperamide Use. (2017, April 18). PubMed.
- VIBERZI (eluxadoline) tablets, for oral use, CIV. (2018, April 15).
- eluxadoline. Drug Central. (2015, May 27).
- 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS. (2007, October 15). ClinicalTrials.gov.
- Diagnosis and treatment of diarrhea-predominant irritable bowel syndrome. (2016, February 11).
- Mechanism of Action | XIFAXAN® (rifaximin).
- Efficacy of Amitriptyline in Irritable Bowel Syndrome: A Systematic Review and Meta-analysis. (2025, January 9).
- VIBERZI (eluxadoline) tablets, for oral use, CIV. (2015, May 27).
- Amitriptyline Effective in Treating Irritable Bowel Syndrome. (2025, January 10). Drug Topics.
- Does amitriptyline work for IBS? What to consider. (2023, July 21). Medical News Today.
- Efficacy of Rifaximin in Diarrhoea Predominant Irritable Bowel Syndrome: A Placebo Controlled Clinical Trial. (2022, November 26). Bangladesh Journals Online.
- Low-dose Tricyclic Antidepressants for Irritable Bowel Syndrome: Definitive Evidence of Benefit from ATLANTIS. (2023, December 12). American College of Gastroenterology.
- How I Treat Continuous Diarrhea and Gas (IBS-D): My Evidence-Based Perspective. (2025, September 3).
- Efficacy of tricyclic antidepressants in irritable bowel syndrome: a meta-analysis. (2009, April 7).
- Rifaximin's Role in Managing IBS-D. (2021, May 14). HCPLive.
- A double-blind placebo-controlled trial with loperamide in irritable bowel syndrome. PubMed.
- Short-course rifaximin therapy for IBS-D - Video abstract [ID 167031]. (2018, September 23). YouTube.
- Tricyclic Antidepressants Most Effective Among Gut–Brain Neuromodul
- Efficacy of tricyclic antidepressants in irritable bowel syndrome: a meta-analysis. NCBI - NIH.
- Alosetron – Knowledge and References. Taylor & Francis.
- Exploring Screening Models for Irritable Bowel Syndrome in Drug Research and Development. (2023, January 27).
- Safety and Efficacy Study of GR68755 (Alosetron Hydrochloride) to Treat Severe Diarrhea-Predominant Irritable Bowel Syndrome (IBS). (2017, May 1). ClinicalTrials.gov.
- Rifaximin Is Efficacious for the Treatment of Irritable Bowel Syndrome With Diarrhea (IBS-D)
- Efficacy of Rifaximin With NAC in IBS-D. (2023, March 28). ClinicalTrials.gov.
- REPORT. GastroHubAPP.
Sources
- 1. viberzihcp.com [viberzihcp.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. dovepress.com [dovepress.com]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. gi.org [gi.org]
- 7. Efficacy of tricyclic antidepressants in irritable bowel syndrome: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Eluxadoline Effective for IBS with Diarrhea Across Patient Groups | Docwire News [docwirenews.com]
- 10. pappas-capital.com [pappas-capital.com]
- 11. dovepress.com [dovepress.com]
- 12. salixmedical.com [salixmedical.com]
- 13. Effectiveness of Rifaximin on the Outcomes of Irritable Bowel Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. eluxadoline [drugcentral.org]
- 18. ispub.com [ispub.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Alosetron use in clinical practice: significant improvement in irritable bowel syndrome symptoms evaluated using the US Food and Drug Administration composite endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.isciii.es [scielo.isciii.es]
- 23. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 24. banglajol.info [banglajol.info]
- 25. gastrohubapp.com [gastrohubapp.com]
- 26. Efficacy of Amitriptyline in Irritable Bowel Syndrome: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. drugtopics.com [drugtopics.com]
- 28. Does amitriptyline work for IBS? What to consider [medicalnewstoday.com]
- 29. A double-blind placebo-controlled trial with loperamide in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for the Management of Irritable Bowel Syndrome with Diarrhea (IBS-D): DDP-225 vs. Alosetron
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic options for Irritable Bowel Syndrome with Diarrhea (IBS-D), a condition characterized by chronic abdominal pain and altered bowel habits, the demand for novel agents with improved efficacy and safety profiles remains a critical area of research. This guide provides an in-depth, head-to-head technical comparison of DDP-225, an investigational compound with a unique dual mechanism of action, and Alosetron, an established 5-HT3 receptor antagonist.
This comparison is designed to offer a comprehensive analysis for researchers and drug development professionals, moving beyond a simple list of features to explore the nuanced pharmacological differences and their potential clinical implications. While direct head-to-head clinical trial data is not currently available, this guide synthesizes existing preclinical and clinical information to provide a robust comparative framework.
Introduction: The Therapeutic Challenge of IBS-D
IBS-D is a multifactorial disorder involving visceral hypersensitivity, altered gut motility, and gut-brain axis dysregulation. Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter in the enteric nervous system, plays a significant role in modulating intestinal motility, secretion, and sensation.[1][2] Specifically, the activation of 5-HT3 receptors on enteric neurons contributes to increased colonic transit and visceral pain perception, making them a prime target for therapeutic intervention in IBS-D.[1][3]
Mechanism of Action: A Tale of Two Compounds
A fundamental differentiator between DDP-225 and Alosetron lies in their pharmacological targets.
DDP-225: A Dual-Action Approach
DDP-225 (also known as MCI-225) is a novel thienopyrimidine analog that exhibits a dual mechanism of action: it is both a selective noradrenaline (norepinephrine) reuptake inhibitor and a potent 5-HT3 receptor antagonist. This combined activity represents a multi-faceted approach to managing IBS-D symptoms.
-
5-HT3 Receptor Antagonism: By blocking 5-HT3 receptors in the gastrointestinal tract, DDP-225 is expected to reduce colonic motility and alleviate visceral pain, similar to other drugs in this class.
-
Noradrenaline Reuptake Inhibition: The inhibition of norepinephrine reuptake can potentially modulate pain perception at the level of the central nervous system and may also influence gut motility. Tricyclic antidepressants, which also possess norepinephrine reuptake inhibiting properties, have been used off-label to treat IBS symptoms, suggesting the potential benefit of this mechanism.[4]
Alosetron: A Selective Target
Alosetron is a potent and selective 5-HT3 receptor antagonist.[3][5][6] Its therapeutic effect in IBS-D is attributed to the blockade of 5-HT3 receptors on enteric neurons, which leads to a decrease in gastrointestinal motility and secretion, and a reduction in the perception of abdominal pain.[1][5]
Signaling Pathway: 5-HT3 Receptor Antagonism
Caption: Workflow for determining 5-HT3 receptor binding affinity.
Norepinephrine Transporter (NET) Uptake Assay
Objective: To determine the potency of the test compounds in inhibiting the norepinephrine transporter.
Methodology:
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the human norepinephrine transporter (e.g., SK-N-SH cells).
-
Radiolabeled Substrate: Use a radiolabeled norepinephrine transporter substrate, such as [3H]norepinephrine.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compound (DDP-225).
-
Uptake: Add the radiolabeled substrate and incubate for a defined period to allow for uptake.
-
Termination: Stop the uptake by washing the cells with ice-cold buffer.
-
Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value for the inhibition of norepinephrine uptake.
Experimental Workflow: NET Uptake Assay
Caption: Workflow for assessing norepinephrine transporter inhibition.
Future Directions and Conclusion
DDP-225, with its dual mechanism of action, presents a promising and differentiated approach to the treatment of IBS-D. The combination of 5-HT3 receptor antagonism and norepinephrine reuptake inhibition has the potential to address both the peripheral and central components of IBS-D pathophysiology.
In contrast, Alosetron, while an effective 5-HT3 receptor antagonist, is limited by its safety profile. [5][7]The future clinical development of DDP-225 will be crucial in determining whether its unique pharmacological profile translates into a superior efficacy and safety balance for patients with IBS-D.
Direct comparative clinical trials are warranted to definitively establish the relative therapeutic value of DDP-225 against existing treatments like Alosetron. Such studies will be instrumental in guiding the future landscape of IBS-D management.
References
- Rokkas, T., et al. (2021). Comparative effectiveness of 5-hydroxytryptamine 3 receptor antagonists in irritable bowel syndrome. Annals of Gastroenterology, 34(3), 349–361.
-
Mayo Clinic. (n.d.). Current and future treatments for irritable bowel syndrome associated with diarrhea. Retrieved from [Link]
- Munjal, A., Dedania, B., & Cash, B. D. (2020). Current and emerging pharmacological approaches for treating diarrhea-predominant irritable bowel syndrome. Expert Opinion on Pharmacotherapy, 21(16), 2015–2026.
- Chey, W. D., et al. (2015). Eluxadoline for Irritable Bowel Syndrome with Diarrhea. The New England Journal of Medicine, 372(23), 2227–2236.
-
US National Library of Medicine. (2024). Alosetron. StatPearls. Retrieved from [Link]
-
Wikipedia. (2023). Alosetron. Retrieved from [Link]
- Black, C. J., & Ford, A. C. (2020). Efficacy of pharmacological therapies in patients with IBS with diarrhoea or mixed stool pattern: systematic review and network meta-analysis. Gut, 69(1), 74–82.
-
Patsnap. (2024). What is the mechanism of Eluxadoline? Synapse. Retrieved from [Link]
- Zhang, L., et al. (2022). Eluxadoline Versus Antispasmodics in the Treatment of Irritable Bowel Syndrome: An Adjusted Indirect Treatment Comparison Meta-analysis. Frontiers in Pharmacology, 13, 808928.
- Evans, B. W., & Clark, W. K. (2006). Cilansetron: a novel, high-affinity 5-HT receptor antagonist for irritable bowel syndrome with diarrhea predominance.
-
Wikipedia. (2023). Eluxadoline. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Alosetron Hydrochloride? Synapse. Retrieved from [Link]
-
Gastroenterology & Endoscopy News. (2019). Opioid Agonist Relieves IBS-D Pain in Trial. Retrieved from [Link]
-
Medscape. (2024). Irritable Bowel Syndrome (IBS) Medication. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). LOTRONEX (alosetron hydrochloride) Tablets. Retrieved from [Link]
- Cremonini, F., et al. (2012). Randomised clinical trial: alosetron improves quality of life and reduces restriction of daily activities in women with severe d‐IBS. Alimentary Pharmacology & Therapeutics, 36(5), 437–448.
- Zheng, Y., et al. (2017). Efficacy and safety of 5-hydroxytryptamine 3 receptor antagonists in irritable bowel syndrome: A systematic review and meta-analysis of randomized controlled trials. PLoS ONE, 12(3), e0172846.
- Al-Ghazawi, M., et al. (2023). Eluxadoline-Loaded Eudragit Nanoparticles for Irritable Bowel Syndrome with Diarrhea: Formulation, Optimization Using Box–Behnken Design, and Anti-Diarrheal Activity. Polymers, 15(10), 2289.
- Chen, L., Ilodigwe, C., & Chen, J. D. (2017). Pharmacological Approach for Managing Pain in Irritable Bowel Syndrome: A Review Article. Journal of Neurogastroenterology and Motility, 23(1), 29–42.
-
International Association for the Study of Pain. (n.d.). Visceral analgesic effect of eluxadoline (Viberzi): A central action. Retrieved from [Link]
- Lacy, B. E., et al. (2019). Effects of treatment with eluxadoline on abdominal pain in patients with IBS-D. Neurogastroenterology & Motility, 31(11), e13689.
- Singh, P., et al. (2022). 5HT3 Antagonists a Newer Concept in Treatment of IBS-D in Females: A Review Article.
-
Viberzi. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]
-
About IBS. (n.d.). Medications for IBS. Retrieved from [Link]
- Lacy, B. E., et al. (2015). Alosetron use in clinical practice: significant improvement in irritable bowel syndrome symptoms evaluated using the US Food and Drug Administration composite endpoint. Therapeutic Advances in Gastroenterology, 8(4), 169–179.
- Al-Shami, E., et al. (2022). A Literature Review of Major Clinical Trials That Contributed to Treatment Protocols of Irritable Bowel Syndrome With Diarrhea. Cureus, 14(6), e26117.
-
WebMD. (2025). Medicines That Can Ease IBS-D Symptoms. Retrieved from [Link]
Sources
- 1. What is the mechanism of Alosetron Hydrochloride? [synapse.patsnap.com]
- 2. 5HT3 Antagonists a Newer Concept in Treatment of IBS-D in Females: A Review Article [gavinpublishers.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Current and future treatments for irritable bowel syndrome associated with diarrhea - Mayo Clinic [mayoclinic.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Alosetron - Wikipedia [en.wikipedia.org]
- 7. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
